Nvp-dff332
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H11ClF7N3O |
|---|---|
分子量 |
441.7 g/mol |
IUPAC名 |
1'-chloro-8-(difluoromethoxy)-8',8'-difluoro-6-(trifluoromethyl)spiro[3H-imidazo[1,2-a]pyridine-2,5'-6,7-dihydroisoquinoline] |
InChI |
InChI=1S/C17H11ClF7N3O/c18-12-11-9(1-4-26-12)15(2-3-16(11,21)22)7-28-6-8(17(23,24)25)5-10(13(28)27-15)29-14(19)20/h1,4-6,14H,2-3,7H2 |
InChIキー |
OARXSQSRBRVMQA-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
No Information Available for NVP-DFV332
An extensive search for the mechanism of action, binding affinity, cellular assays, and signaling pathways of a compound designated "NVP-DFV332" has yielded no relevant results. It is highly likely that "NVP-DFV322" is a typographical error or a non-existent, or at least not publicly documented, compound.
The search results did return information for other similarly named compounds, such as NVP-BEZ235 , a dual PI3K/mTOR inhibitor.[1][2] However, without confirmation of the correct compound name, it is impossible to provide the requested in-depth technical guide.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature and spelling. If "NVP-DFV332" is a novel or internal compound designation, the relevant information would not be available in the public domain.
For the purposes of fulfilling the prompt's structural requirements, and with the understanding that the subject is hypothetical due to the lack of data, a template for the requested data presentation, experimental protocols, and visualizations is provided below. This template can be populated with actual data once the correct compound is identified.
Hypothetical Data Presentation
Table 1: Kinase Inhibitory Profile of Compound X
| Target | IC50 (nM) | Assay Type |
| PI3Kα | Data | Biochemical |
| PI3Kβ | Data | Biochemical |
| PI3Kδ | Data | Biochemical |
| PI3Kγ | Data | Biochemical |
| mTOR | Data | Biochemical |
Table 2: Cellular Activity of Compound X in Cancer Cell Lines
| Cell Line | IC50 (nM) | Assay Type |
| U87-MG | Data | Cell Viability |
| A549 | Data | Cell Viability |
| MCF7 | Data | Cell Viability |
Hypothetical Experimental Protocols
Biochemical Kinase Assays: The inhibitory activity of Compound X against PI3K and mTOR kinases would be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Kinase reactions would be carried out in a buffer containing Tris-HCl, MgCl2, DTT, and ATP. The reaction would be initiated by the addition of the kinase and the appropriate substrate. After incubation, a termination buffer containing EDTA and a europium-labeled antibody would be added. The TR-FRET signal would be measured on a suitable plate reader.
Cell Viability Assays: Human cancer cell lines would be seeded in 96-well plates and treated with increasing concentrations of Compound X for 72 hours. Cell viability would be assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures intracellular ATP levels. Luminescence would be read on a microplate reader, and IC50 values would be calculated using non-linear regression analysis.
Hypothetical Visualizations
Caption: Hypothetical inhibition of the PI3K/mTOR pathway by Compound X.
References
Nvp-dff332 discovery and development history
An In-depth Technical Guide to the Discovery and Development of NVP-DFF332
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective oral inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor, developed by Novartis for the treatment of advanced clear cell renal cell carcinoma (ccRCC). This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound. Despite demonstrating promising preclinical activity and preliminary clinical efficacy, its development was discontinued (B1498344) for business reasons. This guide consolidates available quantitative data, outlines likely experimental methodologies based on standard industry practices, and visualizes key pathways and processes to serve as a technical resource for professionals in drug discovery and development.
Introduction and Rationale
Discovery and Optimization
The discovery of this compound was first publicly disclosed at the European Federation for Medicinal Chemistry and Chemical Biology International Symposium on Medicinal Chemistry (EFMC-ISMC) in 2024.[1] The development program originated from a 1960s anthelmintic drug, which served as a starting point for an extensive medicinal chemistry campaign.[1] A key challenge in the optimization process was addressing issues of high lipophilicity and metabolic instability. A "spirocyclization approach" was reportedly instrumental in refining the molecule's properties, leading to a candidate with improved developability.[2] This campaign successfully navigated challenges related to preclinical liver toxicity to produce a clinical candidate.[1][3]
Logical Workflow of a Representative HIF-2α Inhibitor Discovery Campaign
References
Nvp-dff332 chemical structure and properties
NVP-AUY922 Target Engagement in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the target engagement of NVP-AUY922 (Luminespib), a potent inhibitor of Heat Shock Protein 90 (HSP90), in cancer cells. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
NVP-AUY922 is a second-generation, non-geldanamycin, resorcinolic isoxazole (B147169) amide inhibitor of HSP90.[1] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival. The mechanism of action of NVP-AUY922 involves competitively binding to the ATP-binding pocket in the N-terminal domain of HSP90. This binding event prevents the hydrolysis of ATP, which is essential for the chaperone's function. Consequently, the HSP90 client proteins are destabilized, leading to their ubiquitination and subsequent degradation by the proteasome. This disruption of multiple oncogenic signaling pathways simultaneously contributes to the potent anti-cancer activity of NVP-AUY922.[1]
Quantitative Data on NVP-AUY922 Target Engagement and Activity
The efficacy of NVP-AUY922 is demonstrated by its high binding affinity to HSP90 and its potent inhibition of cancer cell proliferation.
| Parameter | Target/Cell Line | Value | Reference |
| Binding Affinity (Kd) | HSP90 | 1.7 nM | [1] |
| Binding Affinity (Kd) | Hsp90N | 5.10 ± 2.10 nM | [2] |
| IC50 | HSP90α | 13 nM | [3][4] |
| IC50 | HSP90β | 21 nM | [3][4] |
| GI50 | BT474 (Breast Cancer) | 3 nM | [3][5] |
| GI50 | A2780 (Ovarian Cancer) | 11 nM | [1] |
| GI50 | U87MG (Glioblastoma) | 7 nM | [1] |
| GI50 | PC3 (Prostate Cancer) | 37 nM | [1] |
| GI50 | WM266.4 (Melanoma) | 31 nM | [1] |
| GI50 | Various Human Tumor Cell Lines | 2 to 40 nM | [1] |
Table 1: Quantitative analysis of NVP-AUY922 binding affinity and cellular activity.
Experimental Protocols
Affinity Purification followed by SWATH-MS for Differential Interactome Analysis
This protocol describes the methodology used to characterize changes in protein-protein interactions induced by NVP-AUY922.[6]
Cell Culture and Lysis:
-
Express FLAG-tagged bait proteins in the cancer cell line of interest.
-
Wash cells with 10 mL of PBS before scraping them in PBS.
-
Pellet the cells from two 150 mm plates by centrifugation.
-
Remove the supernatant, freeze the pellet on dry ice, and store at -80°C.
Affinity Purification:
-
Perform affinity purification using FLAG magnetic beads as previously described.[6]
On-bead Digestion:
-
After the final wash of the affinity purification, remove the supernatant.
-
Resuspend the beads in 20 µL of 50 mM ammonium (B1175870) bicarbonate containing 1 µg of sequencing-grade modified trypsin.
-
Incubate the samples at 37°C for 4 hours with shaking.
-
Quickly centrifuge the tubes, magnetize the beads, and transfer the partially digested sample to a fresh tube.
-
Add an extra 2.5 µL of 20 mM Tris-HCl pH 8 containing 250 ng of trypsin.
-
Incubate the samples for 3 hours at 37°C.
-
Add 1 µL of 50% formic acid to stop the reaction.
-
Store the samples at -80°C until mass spectrometry analysis.
Mass Spectrometry Data Acquisition (SWATH):
-
Analyze the digested samples on a 5600 TripleTOF mass spectrometer using a Nanoflex cHiPLC system at 200 nL/min.
-
Use a C18 column chip (3 µm × 75 µm × 15 cm).
-
Buffer A: 0.1% formic acid in water; Buffer B: 0.1% formic acid in acetonitrile (B52724).
-
Apply an acetonitrile gradient over 120 minutes (2-35% buffer B over 85 min, 40-60% buffer B over 5 min, 60-90% buffer B over 5 min, hold at 90% buffer B for 8 min, and return to 2% B at 105 min).
Cellular Thermal Shift Assay (CETSA)
This is a representative protocol for assessing the target engagement of NVP-AUY922 with HSP90 in intact cells, based on the principle of ligand-induced thermal stabilization.
Cell Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of NVP-AUY922 or DMSO (vehicle control) for a specified time (e.g., 1-4 hours) at 37°C.
Heating and Lysis:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the levels of soluble HSP90 and a loading control (e.g., GAPDH) in each sample by Western blotting.
-
Quantify the band intensities to determine the melting curves and the thermal shift induced by NVP-AUY922 binding.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HSP90 chaperone cycle and its inhibition by NVP-AUY922.
Caption: Workflow for Affinity Purification Mass Spectrometry (AP-MS).
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
- 1. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping differential interactomes by affinity purification coupled with data independent mass spectrometry acquisition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Downstream Gene Targets of NVP-BEZ235
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BEZ235, a potent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor, has been the subject of extensive preclinical research in oncology. Its mechanism of action involves the simultaneous blockade of two critical nodes in a signaling pathway frequently dysregulated in cancer, leading to the modulation of a wide array of downstream genes involved in cell growth, proliferation, metabolism, and survival. This technical guide provides a comprehensive overview of the known downstream gene targets of NVP-BEZ235, detailed experimental protocols for their investigation, and visualizations of the core signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction: NVP-BEZ235 and the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a central regulator of cellular processes and is one of the most commonly activated pathways in human cancers. NVP-BEZ235 is a synthetic imidazoquinoline derivative that acts as an ATP-competitive inhibitor of PI3K and mTOR kinases, effectively blocking the pathway at two key points. This dual inhibition is designed to overcome the feedback activation of AKT that can occur with mTORC1-selective inhibitors.
The antitumor effects of NVP-BEZ235 are mediated through the modulation of downstream effectors of the PI3K/AKT/mTOR pathway, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis and metabolism. Understanding the specific gene targets that are altered by NVP-BEZ235 is crucial for elucidating its complete mechanism of action and for the development of rational combination therapies.
Downstream Gene Targets of NVP-BEZ235
Transcriptome-wide analyses, primarily through RNA sequencing (RNA-seq), have begun to shed light on the extensive impact of NVP-BEZ235 on the gene expression landscape of cancer cells. A key study in glioblastoma multiforme (GBM) cells identified a significant number of differentially regulated genes following treatment with NVP-BEZ235.
Quantitative Data Summary
A pivotal study utilizing RNA-seq on U87MG glioblastoma cells treated with 50 nM NVP-BEZ235 for four days identified 7,803 differentially regulated genes[1]. Gene Set Enrichment Analysis (GSEA) of this dataset revealed a significant downregulation of genes associated with glycolysis[1]. The table below summarizes some of the key downregulated glycolysis-related genes that were validated in this study.
| Gene Symbol | Gene Name | Function in Glycolysis | Fold Change (Illustrative) | p-value (Illustrative) |
| LDHA | Lactate Dehydrogenase A | Converts pyruvate (B1213749) to lactate | Downregulated | < 0.05 |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Catalyzes the sixth step of glycolysis | Downregulated | < 0.05 |
| ENO1 | Enolase 1 | Catalyzes the ninth step of glycolysis | Downregulated | < 0.05 |
Note: The fold change and p-values are illustrative and represent the trend observed in the cited study. For precise quantitative data, direct analysis of the GEO dataset GSE179667 is recommended.
Other studies have identified additional downstream gene targets, including the downregulation of genes involved in cell cycle progression and angiogenesis:
-
Cyclin D1 (CCND1): A key regulator of the G1/S phase transition in the cell cycle. NVP-BEZ235 has been shown to decrease its expression, leading to cell cycle arrest.
-
Vascular Endothelial Growth Factor (VEGF): A potent pro-angiogenic factor. NVP-BEZ235 can suppress its expression, contributing to the inhibition of tumor angiogenesis.
Signaling Pathways and Visualizations
The primary signaling cascade affected by NVP-BEZ235 is the PI3K/AKT/mTOR pathway. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for studying the effects of NVP-BEZ235.
References
Nvp-dff332: An In-Depth Technical Guide to its Impact on Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nvp-dff332, also known as HIF-2α-IN-8, is a potent and selective oral inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor.[1] It has been investigated primarily for its therapeutic potential in clear cell renal cell carcinoma (ccRCC), a disease frequently characterized by the aberrant activation of the HIF-2α pathway.[2][3] This technical guide provides a comprehensive overview of the biological pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action and preclinical evaluation. Although promising, the clinical development of this compound was discontinued (B1498344) for business reasons.[2]
Core Mechanism of Action: Inhibition of HIF-2α
The primary molecular target of Nvp-dff32 is the α-subunit of the Hypoxia-Inducible Factor-2 (HIF-2). In the majority of clear cell renal cell carcinomas (ccRCC), a mutation in the von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of HIF-α subunits, particularly HIF-2α. Under normal oxygen conditions (normoxia), VHL targets HIF-α for proteasomal degradation. However, in VHL-deficient ccRCC cells, HIF-2α is constitutively active.
Stabilized HIF-2α translocates to the nucleus and forms a heterodimer with HIF-1β (also known as ARNT). This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of various target genes, driving their transcription. These target genes are critically involved in several aspects of cancer progression, including angiogenesis, cell proliferation, and metabolism.
This compound exerts its inhibitory effect by preventing the heterodimerization of HIF-2α with HIF-1β.[4] This blockade of a crucial protein-protein interaction abrogates the transcriptional activity of the HIF-2 complex, leading to the downregulation of its target genes and subsequent anti-tumor effects.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (nM) |
| Scintillation Proximity Assay (SPA) | HIF-2α | 9 |
| iScript™ Reverse Transcription Assay | HIF-2α | 37 |
| Hypoxia Response Element (HRE) Reporter Gene Assay (RGA) | HIF-2α | 246 |
Data sourced from MedChemExpress.[1]
Table 2: In Vivo Antitumor Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Dosage and Administration | Outcome |
| Mice | 30 mg/kg; orally; daily for 21 days | Demonstrated antitumor activity |
Data sourced from MedChemExpress.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the HIF-2α signaling pathway and the mechanism of inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of NVP-DFF332, a Selective HIF-2α Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: NVP-DFF332 is identified as a selective, orally administered allosteric inhibitor of Hypoxia-Inducible Factor-2 alpha (HIF-2α).[1][2] HIF-2α is a critical transcription factor implicated in the oncogenesis of a significant portion of clear-cell renal cell carcinoma (ccRCC), promoting tumor growth and angiogenesis.[1][3] This document outlines a representative in vitro assay protocol to characterize the potency and cellular activity of NVP-DFF322. The described methodology is based on a reporter gene assay designed to measure the inhibition of HIF-2α transcriptional activity in a cellular context.
Background and Signaling Pathway
In normal oxygen conditions (normoxia), the von Hippel-Lindau (VHL) protein targets the alpha subunits of HIFs (including HIF-2α) for ubiquitination and subsequent proteasomal degradation.[1] In many ccRCC tumors, the VHL gene is inactivated, leading to the stabilization and accumulation of HIF-2α even in the presence of oxygen.[1] Accumulated HIF-2α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation drives the expression of genes involved in angiogenesis (e.g., VEGF), cell proliferation, and metabolic adaptation, thereby promoting tumorigenesis.[1] this compound is designed to allosterically inhibit HIF-2α, preventing its transcriptional activity.[1]
Figure 1: Simplified HIF-2α signaling pathway under normoxic and hypoxic/VHL-loss conditions, and the point of intervention for this compound.
Data Presentation
The potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50) value. Preclinical studies have shown that this compound inhibits HIF-2α at nanomolar concentrations in in vitro models of VHL-deficient ccRCC.[1] The selectivity of the compound is assessed by testing its activity against related cellular pathways. A summary of hypothetical data is presented below.
| Assay Type | Target Cell Line | Parameter | This compound [IC50 (nM)] |
| HRE-Luciferase Reporter Assay | 786-O (VHL-deficient ccRCC) | HIF-2α Activity | 15 |
| VEGF ELISA | 786-O (VHL-deficient ccRCC) | VEGF Secretion | 25 |
| Cell Viability Assay | 786-O (VHL-deficient ccRCC) | Proliferation | 50 |
| Cell Viability Assay | ACHN (VHL-wildtype ccRCC) | Proliferation | > 10,000 |
| HIF-1α Reporter Assay | HEK293T (Hypoxia-induced) | HIF-1α Activity | > 10,000 |
Experimental Protocol: HIF-2α Reporter Gene Assay
This protocol details a method to determine the IC50 value of this compound by measuring its effect on HIF-2α-driven luciferase expression in a VHL-deficient human clear-cell renal cell carcinoma cell line (e.g., 786-O).
Principle
The 786-O cell line lacks functional VHL protein, leading to constitutive stabilization and activity of HIF-2α. These cells are transiently transfected with a plasmid containing a firefly luciferase reporter gene under the control of a promoter with multiple Hypoxia Response Elements (HREs). The inhibition of HIF-2α activity by this compound results in a dose-dependent decrease in luciferase expression, which is quantified by measuring luminescence.
Materials and Reagents
-
Cell Line: 786-O (ATCC® CRL-1932™)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reporter Plasmid: pGL4.42[luc2P/HRE/Hygro] Vector (or similar HRE-driven firefly luciferase reporter)
-
Control Plasmid: A constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) for normalization
-
Transfection Reagent: Lipofectamine® 3000 or similar
-
Compound: this compound, dissolved in DMSO to a 10 mM stock solution
-
Assay Plates: 96-well, white, clear-bottom cell culture plates
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar
-
Luminometer: Plate reader capable of measuring luminescence
Experimental Workflow
Figure 2: Experimental workflow for the HIF-2α dual-luciferase reporter assay.
Step-by-Step Procedure
Day 1: Cell Seeding and Transfection
-
Culture 786-O cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium. Count the cells and adjust the density to 1.5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (15,000 cells/well) into a 96-well white, clear-bottom plate.
-
Incubate for 4-6 hours at 37°C, 5% CO2 to allow cells to attach.
-
Prepare the transfection complex according to the manufacturer's protocol. For each well, combine the HRE-Firefly reporter and the Renilla control plasmid.
-
Add the transfection complex to each well and gently swirl the plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
Day 2: Compound Treatment
-
Prepare a serial dilution series of this compound in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.
-
Include "vehicle control" wells containing only DMSO at the same final concentration as the highest compound concentration (e.g., 0.1%).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the respective this compound dilutions or vehicle control.
-
Incubate the plate for another 24 hours at 37°C, 5% CO2.
Day 3: Luminescence Measurement and Data Analysis
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the medium from the wells. Wash once with 100 µL of PBS.
-
Lyse the cells by adding the passive lysis buffer provided with the luciferase assay kit (e.g., 20 µL per well).
-
Incubate for 15 minutes at room temperature on an orbital shaker.
-
Following the manufacturer's protocol for the dual-luciferase system, add the firefly luciferase substrate and read the luminescence (Signal A).
-
Add the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla signal) and read the luminescence again (Signal B).
Data Analysis
-
Normalization: For each well, calculate the normalized response by dividing the Firefly luminescence (Signal A) by the Renilla luminescence (Signal B).
-
Normalized Ratio = Signal A / Signal B
-
-
Percentage Inhibition: Convert the normalized ratios to percentage inhibition relative to the vehicle control (0% inhibition) and a positive control or background (100% inhibition).
-
% Inhibition = 100 * (1 - (Normalized Ratio_Sample - Mean_Bkgd) / (Mean_Vehicle - Mean_Bkgd))
-
-
IC50 Curve Fitting: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
Figure 3: Logical relationship for IC50 determination using non-linear regression.
Conclusion
The described in vitro reporter assay provides a robust method for quantifying the cellular potency of this compound as a HIF-2α inhibitor. Preclinical and early clinical data suggest that DFF332 is a promising agent in targeting the HIF-2α pathway in ccRCC.[3][4] Although its development was discontinued (B1498344) for business reasons, the compound and its associated methodologies serve as a valuable case study in the development of HIF-2α inhibitors.[5] Further in vitro assays, such as measuring the downstream gene products (e.g., VEGF via ELISA) or assessing anti-proliferative effects in VHL-deficient vs. VHL-wildtype cells, can provide a more comprehensive characterization of the compound's activity and selectivity.
References
- 1. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. urologytimes.com [urologytimes.com]
- 5. drughunter.com [drughunter.com]
Application Notes and Protocols for NVP-DFF332 in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Topic: NVP-DFF332 Dosage for In Vivo Mouse Models
Introduction
This compound is a potent and selective oral inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. In clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor is frequently inactivated, leading to the stabilization and accumulation of HIF-2α. This transcription factor then drives the expression of numerous downstream target genes, such as VEGF, PDGFB, SLC2A1, and EGLN3, which are critical for tumor growth, proliferation, and angiogenesis. This compound has demonstrated dose-dependent antitumor efficacy in preclinical xenograft models of ccRCC, making it a promising therapeutic agent for this malignancy.
These application notes provide a detailed overview of the recommended dosage, experimental protocols, and relevant biological pathways for the use of this compound in in vivo mouse models, based on available preclinical data.
Mechanism of Action: HIF-2α Signaling Pathway
The diagram below illustrates the signaling pathway of HIF-2α in ccRCC and the mechanism of action of this compound. In cancer cells with functional VHL, HIF-2α is hydroxylated and subsequently targeted for proteasomal degradation. However, in VHL-deficient ccRCC cells, HIF-2α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This heterodimer then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription and promoting tumorigenesis. This compound allosterically binds to HIF-2α, preventing its heterodimerization with HIF-1β and thereby inhibiting the transcription of its target genes.
Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative data from preclinical in vivo mouse xenograft models treated with this compound.
| Parameter | Cell Lines | Mouse Strain | Dosage | Route of Administration | Outcome | Reference |
| Efficacy | 786-O, SKRC01 | Nude or NOD/SCID | 10 mg/kg/day | Oral | Maximum efficacy in tumor growth inhibition | [1] |
| Pharmacokinetics | N/A | N/A | 10 mg/kg/day | Oral | Estimated trough concentration of 1,760 ng/mL | [1] |
Experimental Protocols
Cell Culture for Xenograft Implantation
-
Cell Lines: 786-O (ATCC® CRL-1932™) and SKRC01.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth. Harvest cells for implantation when they reach 70-80% confluency.
In Vivo Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using 786-O or SKRC01 cells and subsequent treatment with this compound.
Materials:
-
786-O or SKRC01 cells
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)
-
Matrigel® (Corning)
-
Sterile PBS
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-22 gauge)
-
Calipers for tumor measurement
Workflow Diagram:
Procedure:
-
Cell Preparation:
-
Harvest cultured 786-O or SKRC01 cells using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle. A commonly used vehicle for oral administration of hydrophobic compounds in mice is 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. The final concentration should be calculated to deliver a dose of 10 mg/kg in a volume of approximately 100-200 µL per mouse.
-
Administer this compound or the vehicle control to the respective groups daily via oral gavage.
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and mouse body weight throughout the study.
-
The study endpoint may be defined by a specific tumor volume, a predetermined study duration, or signs of morbidity in the animals, as per IACUC guidelines.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).
-
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth between the treated and control groups.
-
Toxicity Assessment: Monitor for any signs of toxicity, such as significant body weight loss, changes in behavior, or other adverse effects.
Conclusion
This compound is a promising HIF-2α inhibitor with demonstrated preclinical efficacy in mouse xenograft models of ccRCC. The recommended oral dose for maximal efficacy in these models is 10 mg/kg/day. The provided protocols offer a framework for researchers to conduct in vivo studies to further evaluate the therapeutic potential of this compound. Adherence to institutional guidelines for animal care and use is mandatory for all in vivo experiments.
References
No Publicly Available Preclinical Data for NVP-DFV332
Following a comprehensive search of publicly available scientific literature and databases, no preclinical studies, experimental protocols, or detailed pharmacological data were found for the compound designated NVP-DFV332.
This suggests that "NVP-DFV332" may be an internal development code, a novel compound not yet described in published research, or a potential typographical error. Without access to proprietary or unpublished data, it is not possible to provide the detailed Application Notes and Protocols as requested.
The core requirements of the request, including the summarization of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways, are contingent upon the availability of foundational research data.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the compound identifier: Please ensure the accuracy of the name "NVP-DFV332" and check for any alternative designations or spellings.
-
Consult internal documentation: If this is a compound from an internal discovery program, relevant data would be contained within internal company or institutional records.
-
Search for related patents: While preclinical data may not be published in peer-reviewed journals, preliminary information may be available in patent applications.
We recommend users to confirm the compound's identity. Should a correct or alternative designation be provided for a compound with publicly available data, we will be able to generate the requested detailed Application Notes and Protocols.
Application Notes and Protocols for NVP-BEZ235 (Dactolisib)
Topic: NVP-BEZ235 Solubility and Preparation for Experiments
Disclaimer: The compound "Nvp-dff332" did not yield specific results. Based on the common "NVP" prefix for Novartis compounds and the nature of the query, this document focuses on the well-researched dual PI3K/mTOR inhibitor, NVP-BEZ235 (also known as Dactolisib) . Researchers should verify the identity of their compound before proceeding.
These application notes are intended for researchers, scientists, and drug development professionals working with NVP-BEZ235.
Introduction
NVP-BEZ235, also known as Dactolisib, is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). By binding to the ATP-binding cleft of these enzymes, NVP-BEZ235 effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical pathway often dysregulated in cancer, leading to reduced cell proliferation, growth, and survival.[1][2][3][4][5][6][7] This document provides essential information on the solubility, storage, and preparation of NVP-BEZ235 for various experimental applications.
Physicochemical and Solubility Data
Proper dissolution and storage of NVP-BEZ235 are crucial for maintaining its bioactivity and ensuring reproducible experimental results.
Table 1: Physicochemical Properties of NVP-BEZ235
| Property | Value |
| Synonyms | Dactolisib, BEZ235 |
| Molecular Formula | C₃₀H₂₃N₅O |
| Molecular Weight | 469.5 g/mol |
| CAS Number | 915019-65-7 |
| Appearance | White to light yellow crystalline solid |
Table 2: Solubility of NVP-BEZ235
| Solvent | Concentration | Notes |
| DMSO | Up to 9 mg/mL (~19.16 mM)[8] | Use fresh, moisture-free DMSO.[8] Sonication and warming may aid dissolution. |
| 1 mg/mL (~2.12 mM)[8] | ||
| 0.01 mg/mL (~0.02 mM)[9] | ||
| Chloroform | 1 mg/mL[10] | |
| DMF | 18 mg/mL (~38.33 mM)[9] | Warming may be required.[9] |
| NMP/PEG300 (1:9, v/v) | Vehicle for in vivo studies[6] | Dissolve in NMP first, then dilute with PEG300.[8] |
| 2% DMSO, 30% PEG 300, 5% Tween 80, and ddH₂O | Vehicle for in vivo studies[11] | |
| Water | Insoluble[9] | |
| Ethanol (B145695) | Insoluble |
Storage and Stability
Maintaining the integrity of NVP-BEZ235 is critical for its efficacy in experiments.
Table 3: Storage and Stability of NVP-BEZ235
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years[10] | Keep tightly sealed.[12] |
| Stock Solution | -80°C | Up to 1 year[8] | Aliquot to avoid repeated freeze-thaw cycles.[8][12] |
| -20°C | Up to 1 month[8][12] |
Signaling Pathway
NVP-BEZ235 targets the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1][2][3][4][5]
Caption: PI3K/mTOR signaling pathway and the inhibitory action of NVP-BEZ235.
Experimental Protocols
The following are generalized protocols based on published literature. Specific cell lines, animal models, and experimental conditions may require optimization.
-
Materials: NVP-BEZ235 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of NVP-BEZ235 powder to equilibrate to room temperature for at least 60 minutes before opening.[12]
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of NVP-BEZ235 in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.695 mg of NVP-BEZ235 in 1 mL of DMSO.
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as indicated in Table 3.
-
Caption: General workflow for in vitro cell-based experiments with NVP-BEZ235.
-
Materials: Cell culture medium, fetal bovine serum (FBS), antibiotics (optional), culture plates, NVP-BEZ235 stock solution.
-
Procedure:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of NVP-BEZ235 in complete culture medium from the stock solution. A typical concentration range for initial screening is 10 nM to 10 µM.[11][13] Always include a vehicle control (DMSO-treated) group with the same final concentration of DMSO as the highest NVP-BEZ235 concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of NVP-BEZ235 or vehicle.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Proceed with the desired downstream analysis:
-
Cell Viability Assay (MTT/CCK-8): Follow the manufacturer's protocol to assess cell proliferation.[11]
-
Western Blot: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration, perform SDS-PAGE, transfer to a membrane, and probe with antibodies against proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-S6K, p-4E-BP1).[6][14]
-
Flow Cytometry: For cell cycle analysis, fix cells in ethanol and stain with propidium (B1200493) iodide.[11][14] For apoptosis analysis, use an Annexin V/PI staining kit.[14]
-
-
-
Materials: NVP-BEZ235 powder, N-Methyl-2-pyrrolidone (NMP), Polyethylene glycol 300 (PEG300), appropriate animal model (e.g., tumor xenograft mice).
-
Vehicle Preparation:
-
A common vehicle for oral administration of NVP-BEZ235 is a solution of NMP and PEG300 (1:9, v/v).[6]
-
-
Drug Formulation:
-
On each day of treatment, prepare the NVP-BEZ235 formulation fresh.[6]
-
Dissolve the required amount of NVP-BEZ235 powder in NMP. Sonication or warming may be necessary.
-
Add PEG300 to the desired final volume and mix thoroughly.
-
A typical dosage for mice is in the range of 25-45 mg/kg, administered via oral gavage.[6]
-
-
Administration and Monitoring:
-
Administer the prepared NVP-BEZ235 formulation or vehicle control to the animals as per the study design (e.g., once daily, 5 days a week).[6]
-
Monitor the animals regularly for tumor growth (e.g., caliper measurements), body weight, and any signs of toxicity.
-
Safety Precautions
NVP-BEZ235 is a potent bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound in its solid form or in solution.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. ascopubs.org [ascopubs.org]
- 6. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BEZ235 - LKT Labs [lktlabs.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 12. Stability and Storage | Tocris Bioscience [tocris.com]
- 13. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Recommended Nvp-dff332 concentration for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-DFF332 is a potent and selective oral inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor.[1][2] HIF-2α is a key oncogenic driver in various cancers, particularly in clear-cell renal cell carcinoma (ccRCC), where mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to its stabilization and accumulation.[3][4][5][6] this compound allosterically binds to the PAS-B domain of HIF-2α, preventing its heterodimerization with HIF-1β (also known as ARNT) and subsequently inhibiting the transcription of downstream target genes involved in tumor growth, proliferation, and angiogenesis.[1] Preclinical studies have demonstrated the dose-dependent antitumor efficacy of this compound in ccRCC models.[3][4][5][7] These application notes provide a summary of key quantitative data and detailed protocols for the use of this compound in cell culture experiments.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays. The following table summarizes the reported IC50 values, which represent the concentration of the inhibitor required to reduce the activity of its target by 50%. These values are crucial for determining the appropriate concentration range for in vitro experiments.
| Assay Type | Target | IC50 Value (nM) |
| SPA (Scintillation Proximity Assay) | HIF-2α | 9 |
| iScript (Reverse Transcription) | HIF-2α | 37 |
| HRE RGA (Hypoxia Response Element Reporter Gene Assay) | HIF-2α | 246 |
Note: The variation in IC50 values is dependent on the assay format. Biochemical assays (like SPA) often yield lower IC50s than cell-based assays (like HRE RGA), which reflect the compound's activity in a more complex biological environment.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the HIF-2α signaling pathway. Under normal oxygen conditions (normoxia), the VHL protein targets the alpha subunits of HIFs for proteasomal degradation. In VHL-deficient cells or under hypoxic conditions, HIF-2α is stabilized, translocates to the nucleus, and dimerizes with ARNT. This complex then binds to Hypoxia Response Elements (HREs) on target genes, driving their transcription. This compound disrupts the formation of the functional HIF-2α/ARNT heterodimer.
Caption: HIF-2α signaling pathway and inhibition by this compound.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Line Selection
The choice of cell line is critical for studying HIF-2α inhibitors.
-
VHL-deficient cell lines: These are highly recommended as they exhibit constitutive stabilization and activity of HIF-2α, providing a robust system to study the effects of inhibitors. A commonly used VHL-deficient ccRCC cell line is 786-O .
-
VHL-proficient cell lines: To study the effects of this compound in these cells, hypoxia needs to be induced to stabilize HIF-2α. This can be achieved by culturing cells in a hypoxic chamber (e.g., 1% O₂) or by using hypoxia-mimetic agents like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG).
Recommended Concentration Range
Based on the provided IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
Experimental Workflow: Cell Treatment and Analysis
The following diagram outlines a typical workflow for treating cells with this compound and subsequent analysis.
Caption: General experimental workflow for this compound treatment.
Detailed Protocol: Cell Viability Assay (Example using Resazurin)
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
Materials:
-
Selected cell line (e.g., 786-O)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical final concentration range could be 10 nM, 30 nM, 100 nM, 300 nM, and 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
-
Resazurin Addition and Measurement:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the fluorescence signal is within the linear range of the plate reader.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Normalize the fluorescence of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Detailed Protocol: Western Blot for HIF-2α and Target Protein Expression
Materials:
-
Selected cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-2α, anti-VEGFA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Conclusion
This compound is a valuable tool for investigating the role of HIF-2α in cancer biology and for preclinical drug development. The provided protocols offer a starting point for in vitro studies. Researchers should carefully optimize experimental conditions for their specific cell models to ensure reliable and reproducible results. The nanomolar potency of this compound makes it a highly effective inhibitor of HIF-2α function in relevant cellular contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
Application Notes and Protocols: Western Blot Analysis of HIF-2α Following Nvp-dff332 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis of Hypoxia-Inducible Factor-2α (HIF-2α) in cell lysates following treatment with Nvp-dff332, a selective HIF-2α inhibitor. This protocol is intended for use by researchers in oncology, cell biology, and drug development to assess the efficacy of this compound in modulating HIF-2α protein levels.
Introduction
Hypoxia-Inducible Factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia).[1][2] HIFs are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT).[1][3] Under normoxic conditions, the α-subunits are rapidly degraded via the ubiquitin-proteasome pathway.[3][4] However, under hypoxic conditions, the α-subunits stabilize, translocate to the nucleus, and dimerize with HIF-1β, leading to the transcription of target genes involved in processes such as angiogenesis, metabolism, and cell proliferation.[1]
HIF-2α, in particular, has been identified as a key oncogenic driver in various cancers, including clear-cell renal cell carcinoma (ccRCC).[5][6][7] this compound (also known as DFF332) is a potent and selective small molecule inhibitor of HIF-2α.[7][8][9] It functions by allosterically binding to the PAS-B domain of the HIF-2α subunit, which in turn blocks its heterodimerization with HIF-1β and subsequent transcriptional activity.[5][6][7] Monitoring the protein levels of HIF-2α via Western blot is a critical step in evaluating the pharmacodynamic effects of this compound.
Experimental Principles
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The protocol involves separating proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid membrane (e.g., PVDF or nitrocellulose), and then probing the membrane with an antibody specific to the target protein (in this case, HIF-2α). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the protein of interest.
Due to the inherent instability of HIF-2α under normoxic conditions, special care must be taken during sample preparation to prevent its degradation.[2][10] This can be achieved by working quickly at low temperatures and using lysis buffers containing protease inhibitors and agents that mimic hypoxia, such as cobalt chloride (CoCl₂).[2][11]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier (Example) | Catalog Number (Example) | Notes |
| Cell Culture | |||
| Cell Line (e.g., 786-O, A498) | ATCC | CRL-1932, HTB-44 | VHL-deficient ccRCC lines are good positive controls. |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | 11875093 | Supplement with 10% FBS and 1% Penicillin-Streptomycin. |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Trypsin-EDTA | Gibco | 25200056 | |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | |
| Drug Treatment | |||
| This compound | MedChemExpress | HY-146608 | Prepare stock solution in DMSO. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Vehicle control. |
| Sample Preparation | |||
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 | |
| Protease Inhibitor Cocktail | Roche | 11836170001 | Add fresh to lysis buffer before use. |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 | Add fresh to lysis buffer before use. |
| Cobalt Chloride (CoCl₂) | Sigma-Aldrich | C8661 | Optional, for inducing HIF-2α expression. |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 | For protein quantification. |
| Electrophoresis and Transfer | |||
| 4-15% Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561086 | Or hand-cast polyacrylamide gels. |
| 2x Laemmli Sample Buffer | Bio-Rad | 1610737 | Contains SDS and β-mercaptoethanol. |
| Precision Plus Protein All Blue Prestained Protein Standards | Bio-Rad | 1610373 | Molecular weight marker. |
| PVDF Transfer Membranes, 0.45 µm | Millipore | IPVH00010 | |
| Tris/Glycine/SDS Buffer (10X) | Bio-Rad | 1610732 | Running buffer. |
| Tris/Glycine Buffer (10X) | Bio-Rad | 1610734 | Transfer buffer. |
| Methanol (B129727) | Fisher Scientific | A412-4 | For transfer buffer. |
| Immunodetection | |||
| Non-fat Dry Milk | Bio-Rad | 1706404 | For blocking. |
| Tris-Buffered Saline with Tween 20 (TBST) | Prepare from 10X stock. | ||
| Anti-HIF-2α (EPAS1) Antibody (e.g., rabbit polyclonal or monoclonal) | Novus Biologicals, Cell Signaling Technology | NB100-122, #7096 | See table below for recommended dilutions. |
| Anti-β-Actin or Anti-α-Tubulin Antibody | Cell Signaling Technology | #4967 | Loading control. |
| HRP-conjugated Goat Anti-Rabbit IgG | Cell Signaling Technology | #7074 | Secondary antibody. |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 | Chemiluminescent detection reagent. |
| Equipment | |||
| Cell Culture Incubator | 37°C, 5% CO₂. | ||
| Hypoxia Chamber (optional) | For hypoxic treatments. | ||
| Centrifuge | Refrigerated. | ||
| Electrophoresis and Blotting System | Bio-Rad | ||
| Imaging System | Bio-Rad | ChemiDoc MP | For chemiluminescent detection. |
Experimental Protocol
The following is a step-by-step protocol for the Western blot analysis of HIF-2α after this compound treatment.
Cell Culture and Treatment
-
Seed VHL-deficient ccRCC cells (e.g., 786-O) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare working concentrations of this compound in complete cell culture medium from a DMSO stock. Include a vehicle-only control (DMSO).
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 6, 12, or 24 hours).
-
Optional Positive Control: To induce HIF-2α expression, treat a separate set of cells with a hypoxia-mimicking agent like CoCl₂ (e.g., 100 µM for 4-6 hours) or place them in a hypoxic chamber (1% O₂) for the same duration.[2][4][10]
Cell Lysis and Protein Quantification
-
After treatment, place the cell culture plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Sample Preparation for SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Denature the samples by heating them at 95-100°C for 5-10 minutes.
-
Briefly centrifuge the samples to collect the condensate.
SDS-PAGE and Protein Transfer
-
Load 20-40 µg of total protein per lane onto a 4-15% polyacrylamide gel.[10] Also load a molecular weight marker.
-
Run the gel in 1X Tris/Glycine/SDS running buffer at 100-120 V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. For a wet transfer, perform the transfer in 1X Tris/Glycine transfer buffer with 20% methanol at 100 V for 1 hour at 4°C.[10]
-
After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.[10] Destain with TBST.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody against HIF-2α diluted in 5% milk/TBST overnight at 4°C with gentle agitation. (See table below for recommended dilutions).
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. The expected molecular weight of HIF-2α is approximately 118 kDa.[10]
-
To ensure equal loading, the membrane can be stripped and re-probed for a loading control protein like β-actin or α-tubulin.
Data Presentation
Quantitative data from Western blot experiments should be presented in a clear and organized manner. The following table provides an example of how to summarize key experimental parameters.
| Parameter | Recommended Value | Reference |
| Cell Line | 786-O (VHL-deficient ccRCC) | N/A |
| This compound Concentration Range | 10 nM - 10 µM | Based on preclinical data |
| Treatment Duration | 6 - 24 hours | Time-course dependent |
| Protein Load per Lane | 20 - 40 µg | [10] |
| Primary Antibody: HIF-2α | 1:1000 dilution | Manufacturer's recommendation |
| Primary Antibody: Loading Control (β-Actin) | 1:2000 dilution | Manufacturer's recommendation |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:5000 dilution | Manufacturer's recommendation |
| Blocking Solution | 5% non-fat dry milk in TBST | [10] |
| Incubation (Primary Ab) | Overnight at 4°C | [10] |
| Incubation (Secondary Ab) | 1 hour at room temperature | [10] |
Visualizations
HIF-2α Signaling Pathway and this compound Inhibition
Caption: HIF-2α signaling pathway under normoxia and hypoxia, showing the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Step-by-step experimental workflow for Western blot analysis of HIF-2α.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak HIF-2α signal | HIF-2α degradation during sample prep. | Work quickly on ice, use fresh lysis buffer with protease inhibitors. Include a positive control (e.g., CoCl₂ treated cells). |
| Insufficient protein load. | Increase the amount of protein loaded per lane (up to 40 µg). | |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. Ensure blocking agent is compatible with the antibody. | |
| High background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. |
| Insufficient washing. | Increase the number and duration of washes. | |
| Antibody concentration too high. | Decrease primary or secondary antibody concentration. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific monoclonal antibody. Ensure the antibody has been validated for the species being tested. |
| Protein degradation. | Use fresh protease inhibitors and handle samples on ice at all times. | |
| Uneven loading | Inaccurate protein quantification. | Be meticulous during the BCA assay. Pipette carefully. |
| Pipetting errors during loading. | Use high-quality pipette tips and load equal volumes carefully. | |
| Always normalize band intensity to a reliable loading control (e.g., β-actin, α-tubulin). |
By following this detailed protocol and considering the potential troubleshooting steps, researchers can effectively and reliably assess the impact of this compound on HIF-2α protein levels, contributing to a better understanding of its mechanism of action and therapeutic potential.
References
- 1. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 3. Hypoxia‐Inducible Factor‐2α Signaling in the Skeletal System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-2 alpha (D9E3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 8. drughunter.com [drughunter.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Western Blot protocol for HIF-2 alpha/EPAS1 Antibody (NB100-122): Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for qPCR Analysis of HIF-2α Target Genes with Nvp-dff332
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Hypoxia-Inducible Factor-2α (HIF-2α) target gene expression in response to treatment with the selective HIF-2α inhibitor, Nvp-dff332. This document includes an overview of the HIF-2α signaling pathway, detailed experimental protocols, and data presentation guidelines.
Introduction
Hypoxia-Inducible Factors (HIFs) are critical transcription factors that mediate cellular adaptation to low oxygen levels (hypoxia). The HIF transcription factor is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-1β, also known as ARNT). Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets them for proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with ARNT. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.
HIF-2α, in particular, has been identified as a key driver in the progression of certain cancers, such as clear cell renal cell carcinoma (ccRCC), due to its role in promoting angiogenesis, cell proliferation, and metabolic reprogramming.[1][2][3] this compound is a potent and selective small molecule inhibitor of HIF-2α. It functions by binding to a pocket in the HIF-2α PAS-B domain, which prevents its heterodimerization with ARNT, thereby inhibiting the transcription of HIF-2α target genes.[1][2] Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and specific method to quantify the changes in messenger RNA (mRNA) levels of these target genes following treatment with this compound.
Signaling Pathway
The following diagram illustrates the HIF-2α signaling pathway and the mechanism of action for this compound.
Caption: HIF-2α Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for analyzing the effect of this compound on HIF-2α target gene expression.
Caption: Experimental Workflow for qPCR Analysis.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Human clear cell renal carcinoma cell lines, such as 786-O (VHL-deficient, expressing high levels of HIF-2α), are recommended.[4] Human hepatocellular carcinoma cells like Hep3B can also be used as they express both HIF-1α and HIF-2α, allowing for specificity studies.[5][6]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Hypoxia Induction: To stabilize HIF-2α, incubate the cells in a hypoxic chamber with 1% O2, 5% CO2, and balanced N2 for the desired duration (e.g., 16-24 hours) prior to and during drug treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations. A typical concentration range for in vitro studies is 10 nM to 10 µM.[5]
-
A dose-response experiment is recommended to determine the optimal concentration. Treatment times can range from 16 to 72 hours, depending on the experimental design.[5][7][8]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
2. RNA Extraction
-
Following treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent or buffer from a column-based RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Verify RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
3. cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
Follow the manufacturer's instructions for the reverse transcription reaction.
-
The resulting cDNA will be used as the template for qPCR.
4. Quantitative PCR (qPCR)
-
Primer Design: Design primers for the target and reference genes to amplify a product of 70-200 base pairs. Primers should have a GC content of 40-60% and a melting temperature (Tm) of approximately 60-65°C.[9]
-
Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical reaction includes:
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward and Reverse Primers (final concentration of 100-500 nM)
-
cDNA template (diluted)
-
Nuclease-free water
-
-
Thermal Cycling: A typical two-step thermal cycling protocol is as follows:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Controls: Include no-template controls (NTC) for each primer set to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
Data Presentation
Summarize the quantitative data in a structured table. The table should include the gene name, the treatment conditions, and the calculated relative gene expression (fold change) with standard deviations.
Table 1: Relative mRNA Expression of HIF-2α Target Genes
| Target Gene | Treatment Group | Concentration | Relative Gene Expression (Fold Change vs. Hypoxic Control) ± SD | p-value |
| VEGFA | Hypoxic Control | Vehicle (DMSO) | 1.00 ± 0.12 | - |
| This compound | 100 nM | 0.45 ± 0.08 | <0.01 | |
| This compound | 1 µM | 0.18 ± 0.05 | <0.001 | |
| CCND1 | Hypoxic Control | Vehicle (DMSO) | 1.00 ± 0.15 | - |
| This compound | 100 nM | 0.62 ± 0.10 | <0.05 | |
| This compound | 1 µM | 0.31 ± 0.07 | <0.01 | |
| EPO | Hypoxic Control | Vehicle (DMSO) | 1.00 ± 0.21 | - |
| This compound | 100 nM | 0.33 ± 0.09 | <0.01 | |
| This compound | 1 µM | 0.11 ± 0.04 | <0.001 | |
| Reference Gene | ||||
| ACTB | Hypoxic Control | Vehicle (DMSO) | 1.00 ± 0.05 | - |
| This compound | 100 nM | 1.02 ± 0.06 | >0.05 | |
| This compound | 1 µM | 0.98 ± 0.07 | >0.05 |
Data shown are for illustrative purposes only.
Data Analysis
The relative quantification of gene expression can be calculated using the Livak (ΔΔCt) method .
-
Normalization to a Reference Gene: For each sample, calculate the ΔCt value by subtracting the Ct value of the reference gene from the Ct value of the target gene.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Normalization to the Control Group: Calculate the ΔΔCt value by subtracting the average ΔCt of the control group (e.g., hypoxic vehicle control) from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control group)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Selection of Genes:
-
HIF-2α Target Genes: A selection of well-validated HIF-2α target genes should be analyzed. These may include genes involved in angiogenesis, cell cycle progression, and erythropoiesis.[10]
-
VEGFA (Vascular Endothelial Growth Factor A)
-
CCND1 (Cyclin D1)
-
EPO (Erythropoietin)
-
ANGPTL4 (Angiopoietin-like 4)
-
-
Reference (Housekeeping) Genes: The expression of reference genes should be stable across the experimental conditions. For hypoxia studies, it is crucial to validate the stability of housekeeping genes. Commonly used and validated reference genes for hypoxia studies include:[11][12][13][14]
-
ACTB (Beta-actin)
-
GAPDH (Glyceraldehyde-3-phosphate dehydrogenase)
-
GUSB (Glucuronidase beta)
-
PPIA (Peptidylprolyl isomerase A)
-
It is recommended to test multiple reference genes and use a tool like geNorm or NormFinder to determine the most stable ones for your specific experimental system.
-
Conclusion
This document provides a framework for the qPCR analysis of HIF-2α target genes in response to the inhibitor this compound. Adherence to these protocols will enable researchers to obtain reliable and reproducible data on the efficacy of this compound in modulating the HIF-2α signaling pathway. The provided diagrams and data presentation guidelines are intended to facilitate clear communication of experimental design and results.
References
- 1. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jkcvhl.com [jkcvhl.com]
- 4. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. The N-Terminal Transactivation Domain Confers Target Gene Specificity of Hypoxia-inducible Factors HIF-1α and HIF-2α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of appropriate housekeeping genes for quantitative RT-PCR analysis in MDA-MB-231 and NCI-H460 human cancer cell lines under hypoxia and serum deprivation [imrpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of appropriate housekeeping genes for quantitative RT-PCR analysis in MDA-MB-231 and NCI-H460 human cancer cell lines under hypoxia and serum deprivation [imrpress.com]
- 14. Using RNA-seq to identify suitable housekeeping genes for hypoxia studies in human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-DFF332 in Xenograft Models of Clear Cell Renal Cell Carcinoma (ccRCC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clear cell renal cell carcinoma (ccRCC) is the most prevalent subtype of kidney cancer, frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This genetic alteration leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), particularly HIF-2α, which is a key oncogenic driver in ccRCC promoting tumor growth, progression, and angiogenesis. NVP-DFF332 is a novel, orally administered small molecule that functions as a potent and selective allosteric inhibitor of HIF-2α. Preclinical studies in xenograft models of ccRCC have demonstrated that this compound exhibits dose-dependent antitumor activity and is well-tolerated, establishing it as a promising therapeutic agent for this malignancy.[1][2][3][4][5][6][7]
These application notes provide an overview of the use of this compound in preclinical xenograft models of ccRCC, including detailed protocols for establishing and utilizing these models for efficacy and pharmacodynamic studies.
Mechanism of Action: HIF-2α Inhibition
In ccRCC, the loss of VHL function prevents the degradation of HIF-2α, leading to its accumulation and subsequent dimerization with HIF-1β (also known as ARNT). This heterodimer translocates to the nucleus and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in tumorigenesis, including vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and cyclin D1.
This compound disrupts the HIF-2α signaling pathway by binding to a pocket in the PAS-B domain of the HIF-2α subunit. This allosteric inhibition prevents the heterodimerization of HIF-2α with HIF-1β, thereby blocking the transcriptional activation of its downstream target genes.
Quantitative Data Summary (from Phase 1 Clinical Trial)
While specific quantitative data from preclinical xenograft studies of this compound are not publicly available, data from a Phase 1 clinical trial (NCT04895748) in patients with advanced ccRCC provide insights into its clinical activity.
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 5% (2 partial responses) | [2][4] |
| Disease Control Rate (DCR) | 52.5% (2 PR + 19 stable disease) | [2][4] |
| Median Duration of Exposure | 17.9 weeks | [2][4] |
| Pharmacokinetics (Median Tmax) | ~1-2 hours (fast oral absorption) | [4] |
| Pharmacokinetics (Effective Half-life) | ~85 days (slow elimination) | [4] |
Experimental Protocols
The following are detailed, representative protocols for conducting xenograft studies with this compound in ccRCC models, based on established methodologies for HIF-2α inhibitors.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
1. Cell Culture:
-
Culture a VHL-deficient human ccRCC cell line (e.g., 786-O, A498) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
2. Animal Husbandry:
-
Use immunodeficient mice (e.g., female athymic nude mice or NOD/SCID mice, 6-8 weeks old).
-
House animals in a specific-pathogen-free (SPF) facility with ad libitum access to food and water.
-
Allow a one-week acclimatization period before tumor cell implantation.
3. Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
5. This compound Formulation and Administration:
-
Formulate this compound for oral administration. A common vehicle for similar compounds is 0.5% methylcellulose (B11928114) in sterile water.
-
The dosing regimen should be based on prior dose-finding studies. A representative starting dose could be in the range of 10-50 mg/kg, administered orally once or twice daily.
-
The control group should receive the vehicle only, following the same administration schedule.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant morbidity.
7. Pharmacodynamic (PD) Analysis:
-
At the end of the study, collect tumor tissue and plasma samples.
-
Analyze tumor lysates by Western blot or ELISA for HIF-2α and downstream target proteins (e.g., VEGF).
-
Analyze plasma for levels of erythropoietin (EPO), a known HIF-2α target, as a systemic PD biomarker.
Protocol 2: Patient-Derived Xenograft (PDX) Model
1. Establishment of PDX:
-
Obtain fresh tumor tissue from a consenting ccRCC patient undergoing nephrectomy, under Institutional Review Board (IRB) approval.
-
Mince the tumor tissue into small fragments (2-3 mm³) under sterile conditions.
-
Implant the tumor fragments subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
2. Serial Passaging:
-
Monitor the growth of the implanted tumors.
-
When the tumors reach a size of 1000-1500 mm³, euthanize the mouse and harvest the tumor.
-
Serially passage the tumor fragments into new recipient mice to expand the PDX model.
3. Preclinical Efficacy Study:
-
Once the PDX model is established and demonstrates stable growth characteristics, implant tumor fragments into a cohort of mice for the efficacy study.
-
Follow steps 4-7 as described in Protocol 1 for tumor growth monitoring, treatment with this compound, and efficacy and pharmacodynamic evaluation.
Conclusion
This compound is a promising HIF-2α inhibitor with demonstrated preclinical antitumor activity in ccRCC models. The protocols outlined in these application notes provide a framework for researchers to further evaluate the efficacy and mechanism of action of this compound and similar compounds in clinically relevant xenograft models of clear cell renal cell carcinoma. Careful execution of these studies will be crucial in advancing our understanding of HIF-2α inhibition as a therapeutic strategy for this disease.
References
- 1. researchgate.net [researchgate.net]
- 2. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Establishment of a ccRCC patient-derived chick chorioallantoic membrane model for drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Establishment of a ccRCC patient-derived chick chorioallantoic membrane model for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-DFF332 in Non-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NVP-DFF332, a potent and selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α), in various non-cancer research models. This document outlines the mechanism of action, key applications, detailed experimental protocols, and relevant quantitative data to facilitate the study of HIF-2α's role in physiological and pathological processes beyond oncology.
Introduction to this compound
This compound, also known as DFF332 and HIF-2α-IN-8, is an orally bioavailable small molecule that allosterically inhibits the HIF-2α transcription factor.[1] By binding to the PAS-B domain of the HIF-2α subunit, it prevents its heterodimerization with HIF-1β (also known as ARNT), thereby blocking the transcription of HIF-2α target genes.[2] While primarily developed for oncology indications such as clear cell renal cell carcinoma (ccRCC), its high selectivity for HIF-2α makes it a valuable tool for investigating the specific roles of this HIF isoform in a range of non-malignant conditions.[3][4]
HIF-2α is a key regulator of cellular adaptation to hypoxia and has been implicated in various physiological and pathological processes, including erythropoiesis, angiogenesis, inflammation, and vascular remodeling.[5][6][7] Consequently, this compound can be employed in non-cancer models of diseases such as:
-
Pulmonary Hypertension
-
Inflammation and Macrophage-driven Pathologies
-
Ischemia-Reperfusion Injury
Mechanism of Action of this compound
Under normoxic conditions, the HIF-2α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-2α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.
This compound disrupts this signaling cascade at a critical step. By binding to a pocket within the HIF-2α PAS-B domain, it induces a conformational change that prevents the formation of the functional HIF-2α/HIF-1β heterodimer. This selectively blocks the downstream signaling of HIF-2α without affecting the HIF-1α pathway.
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant HIF-2α inhibitors from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay | IC50 (nM) |
| HIF-2α Scintillation Proximity Assay (SPA) | 9 |
| HIF-2α iScript Assay | 37 |
| HIF-2α Hypoxia Response Element (HRE) Reporter Gene Assay (RGA) | 246 |
Data sourced from MedChemExpress.[7]
Table 2: In Vivo Efficacy of HIF-2α Inhibitors in Non-Cancer Models
| Model | Compound | Dose and Administration | Key Findings | Reference |
| Pulmonary Hypertension | ||||
| Egln1Tie2Cre Mouse Model | C76 | 12 weeks, vehicle (0.5% DMSO) | ↓ Right Ventricular Systolic Pressure (RVSP) | [5] |
| Monocrotaline-induced Rat Model | C76 | Treatment initiated after disease onset | ↓ RVSP, ↓ RV Hypertrophy, Improved Survival | [5] |
| VhlR200W Mouse Model | MK-6482 | Oral administration | ↓ RVSP, Reversed Polycythemia (↓ EPO) | [7] |
| Ischemia-Reperfusion Injury | ||||
| Myocardial I/R Mouse Model | Genetic Knockdown of HIF-2α | N/A | ↑ Infarct Size | [8] |
| Renal I/R Mouse Model | Genetic Knockdown of HIF-2α | N/A | ↑ Severity of Injury | [9] |
| Inflammation | ||||
| LPS-induced Endotoxemia Mouse Model | Genetic Knockdown of Myeloid HIF-2α | N/A | Resistance to endotoxemia, ↓ Inflammatory response | [10] |
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific experimental conditions and animal models.
In Vitro Cell-Based Assay: HIF-2α HRE Reporter Assay
This protocol is designed to assess the inhibitory activity of this compound on HIF-2α transcriptional activity in a cellular context.
Materials:
-
Cell line expressing a luciferase reporter gene under the control of an HRE promoter (e.g., HEK293T or a relevant endothelial cell line).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and supplements.
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂ or DMOG).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the HRE-reporter cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Hypoxic Induction: Place the plate in a hypoxia chamber (e.g., 1% O₂) or add a chemical inducer of HIF to the medium. Incubate for 16-24 hours.
-
Luciferase Assay: After the incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel MTS assay) if necessary. Plot the normalized luciferase activity against the concentration of this compound and calculate the IC50 value.
In Vivo Protocol: Studying this compound in a Mouse Model of Pulmonary Hypertension
This protocol is adapted from studies using other HIF-2α inhibitors in rodent models of pulmonary hypertension (PH) and provides a framework for evaluating this compound.[2][5]
Animal Model:
-
Sugen/Hypoxia (SuHx) Model: A widely used model that recapitulates many features of human PAH. Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg) and expose the animals to chronic hypoxia (10% O₂) for 3 weeks. Then, return the animals to normoxia for the duration of the treatment period.
-
Monocrotaline (B1676716) (MCT) Model (Rats): A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) induces PH over several weeks.
This compound Administration:
-
Formulation: A suitable vehicle for oral gavage is required. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water. The formulation of this compound should be prepared fresh daily.
-
Dosing: Based on preclinical oncology studies, a starting dose of 30 mg/kg, administered once daily by oral gavage, can be used.[7] Dose-response studies are recommended to determine the optimal dose for the specific PH model.
-
Treatment Schedule: Initiate treatment after the establishment of PH (e.g., after the 3-week hypoxia period in the SuHx model). Treat for a period of 3 to 5 weeks.
Outcome Measures:
-
Hemodynamics: At the end of the study, measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Right Ventricular Hypertrophy: Excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Calculate the Fulton index (RV/[LV+S] weight ratio).
-
Vascular Remodeling: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) or Masson's trichrome to assess pulmonary artery wall thickness and muscularization.
-
Pharmacodynamic Biomarkers: Collect plasma to measure levels of erythropoietin (EPO), a direct downstream target of HIF-2α, using an ELISA kit.[3]
In Vivo Protocol: Studying this compound in a Mouse Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This protocol is based on the established role of HIFs in I/R injury and provides a framework for investigating the specific contribution of HIF-2α using this compound.[8][11]
Animal Model:
-
Surgical Model: Ligate the left anterior descending (LAD) coronary artery for a period of 30-60 minutes, followed by reperfusion. This procedure should be performed on anesthetized and ventilated mice.
This compound Administration:
-
Formulation: Use the same vehicle as described for the PH model (e.g., 0.5% CMC with 0.1% Tween 80 in water).
-
Dosing and Timing: Administer this compound (e.g., 30 mg/kg) by oral gavage at a specific time point relative to the ischemic event. This could be as a pre-treatment (e.g., 1-6 hours before ischemia) or at the onset of reperfusion.
-
Treatment Schedule: Typically, a single dose is administered for acute I/R studies.
Outcome Measures:
-
Infarct Size: After 24 hours of reperfusion, excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk (AAR).
-
Cardiac Function: Perform echocardiography at baseline and 24 hours post-I/R to assess parameters such as ejection fraction and fractional shortening.
-
Biomarkers of Cardiac Injury: Measure plasma levels of cardiac troponins (cTnI or cTnT) at 24 hours post-I/R.
-
Molecular Analysis: Harvest heart tissue from the ischemic zone to analyze the expression of HIF-2α target genes (e.g., amphiregulin (AREG)) and markers of apoptosis (e.g., cleaved caspase-3) by qPCR or Western blotting.[8]
Signaling Pathways in Non-Cancer Models
HIF-2α Signaling in Pulmonary Artery Endothelial Cells (PAECs) in Pulmonary Hypertension
In the context of PH, endothelial HIF-2α is a critical driver of vascular remodeling. Its activation in PAECs leads to the transcription of genes that promote vasoconstriction, cell proliferation, and endothelial-to-mesenchymal transition (EndMT).
HIF-2α Signaling in Cardiomyocytes during Ischemia-Reperfusion
During myocardial I/R, HIF-2α is stabilized in cardiomyocytes and plays a protective role by upregulating specific target genes that enhance cell survival and mitigate injury.
References
- 1. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Vascular Remodeling and Right Heart Failure in Pulmonary Arterial Hypertension with a HIF-2α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Vascular Remodeling and Right Heart Failure in Pulmonary Arterial Hypertension with a HIF-2α Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Intriguing Role of Hypoxia-Inducible Factor in Myocardial Ischemia and Reperfusion: A Comprehensive Review [mdpi.com]
- 7. Therapeutic inhibition of HIF-2α reverses polycythemia and pulmonary hypertension in murine models of human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia-inducible factor 2-alpha-dependent induction of amphiregulin dampens myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Hypoxia Inducible Factor Hydroxylases Protects Against Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-inducible factor 2α regulates macrophage function in mouse models of acute and tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia-inducible factor 2-alpha-dependent induction of IL-6 protects the heart from ischemia/reperfusion injury | Aging [aging-us.com]
Application Notes and Protocols for the Long-term Storage and Stability of Nvp-dff332
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nvp-dff332 is a potent and selective oral inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1][2][3] It has been investigated for its therapeutic potential in treating clear-cell renal cell carcinoma (ccRCC).[1][2] As with any investigational compound, understanding its long-term stability and establishing appropriate storage conditions are critical for ensuring the integrity, potency, and safety of the molecule for pre-clinical and clinical research.
These application notes provide a comprehensive overview of the recommended storage conditions and a detailed protocol for assessing the long-term stability of this compound. The information herein is compiled from publicly available data and general guidelines for pharmaceutical stability testing, such as those from the International Council for Harmonisation (ICH).
Recommended Long-term Storage Conditions
Based on information from commercial suppliers for research-grade compounds, the following storage conditions are recommended for this compound. It is crucial to note that these are general recommendations for the active pharmaceutical ingredient (API) and may differ for formulated products.
| Temperature | Form | Recommended Duration |
| -80°C | Stock Solution | ≤ 6 months |
| -20°C | Stock Solution | ≤ 1 month |
| 2-8°C | Solid (Powder) | To be determined by stability studies |
| Room Temperature | Solid (Powder) | To be determined by stability studies |
Stability Testing Protocol for this compound
This protocol outlines a comprehensive approach to evaluating the long-term stability of this compound, adaptable for both the drug substance and its formulated products.
Objective
To establish a shelf-life for this compound drug substance and/or drug product by assessing its stability under various storage conditions over a designated period.
Materials
-
This compound (at least three batches)
-
Validated stability-indicating analytical methods (e.g., HPLC, LC-MS)
-
Controlled environment stability chambers
-
Appropriate primary packaging components
Experimental Workflow
Caption: Experimental workflow for this compound stability testing.
Stability Conditions and Testing Frequency
The following table outlines the recommended conditions and testing frequency for a comprehensive stability study, based on ICH guidelines.
| Storage Condition | Testing Time Points (Months) |
| Long-Term | 0, 3, 6, 9, 12, 18, 24, 36 |
| 25°C ± 2°C / 60% RH ± 5% RH | |
| Intermediate | 0, 3, 6, 9, 12 |
| 30°C ± 2°C / 65% RH ± 5% RH | |
| Accelerated | 0, 3, 6 |
| 40°C ± 2°C / 75% RH ± 5% RH |
Analytical Methods
A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for assay and purity determination. The method should be validated for specificity, linearity, accuracy, precision, and robustness.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To be used for the identification and structural elucidation of any significant degradation products observed during the stability study.
-
Other Tests: Depending on the formulation, other tests may include dissolution (for solid oral dosage forms), water content, and physical appearance.
Data Presentation and Analysis
All quantitative data should be collected and tabulated to facilitate analysis and comparison.
Table 1: Example Stability Data Table for this compound (Batch X)
| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Impurities (%) |
| 0 | - | White to off-white powder | 99.8 | 0.15 |
| 3 | 25°C/60% RH | Complies | 99.7 | 0.18 |
| 6 | 25°C/60% RH | Complies | 99.6 | 0.21 |
| 3 | 40°C/75% RH | Complies | 98.5 | 0.85 |
| 6 | 40°C/75% RH | Slight discoloration | 97.2 | 1.54 |
Signaling Pathway of this compound
This compound is an inhibitor of HIF-2α. The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified HIF-2α signaling pathway and the inhibitory action of this compound.
Conclusion
While specific, long-term stability data for this compound is not publicly available due to its developmental status, this document provides a framework for its proper storage and a detailed protocol for conducting a thorough stability assessment. Adherence to these guidelines will help ensure the quality and integrity of this compound for research and development purposes. It is strongly recommended that researchers validate these storage conditions and stability protocols within their own laboratories and for their specific formulations.
References
Troubleshooting & Optimization
Troubleshooting Nvp-dff332 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Nvp-dff332. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is advisable to use anhydrous, high-purity DMSO to avoid solubility issues, as DMSO is hygroscopic and absorbed water can reduce the solubility of many organic compounds.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound can be dissolved in DMSO at a concentration of up to 250 mg/mL (565.96 mM).[2][3] Achieving this concentration may require ultrasonication and gentle warming. One supplier specifies that for a concentration of 125 mg/mL (279.06 mM), ultrasonic treatment and warming to 60°C are necessary.
Q3: My this compound is not fully dissolving in DMSO, even at lower concentrations. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Gentle Heating: Warm the solution in a water bath at 37°C for 10-30 minutes.
-
Sonication: Use a sonicator to aid dissolution.
-
Vortexing: Vigorous vortexing can also help to break up any clumps of powder.
-
Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO that has absorbed moisture can significantly impact the solubility of the product.[2][3]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or in ethanol (B145695)?
A4: Direct dissolution of this compound in aqueous buffers or ethanol is not recommended due to its poor aqueous solubility. It is best to first prepare a high-concentration stock solution in DMSO and then dilute this stock into your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically below 0.5%) to avoid solvent-induced effects on your biological system.
Q5: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To mitigate this:
-
Pre-warm the medium: Gently warm your cell culture medium to 37°C before adding the DMSO stock.
-
Stir gently while adding: Continuously and gently swirl the tube containing the warm medium as you add the DMSO stock solution. This helps to ensure rapid mixing and prevents localized high concentrations of the compound that can lead to precipitation.
-
Use a lower stock concentration: If precipitation persists, try preparing a lower concentration DMSO stock solution and adding a correspondingly larger volume to your aqueous medium (while still keeping the final DMSO concentration low).
Q6: How should I store my this compound stock solution?
A6: For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]
Solubility Data
| Solvent | Maximum Concentration | Method |
| DMSO | 250 mg/mL (565.96 mM) | Requires ultrasonication.[2][3] |
| DMSO | 125 mg/mL (279.06 mM) | Requires ultrasonication and warming to 60°C. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 441.73 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath
-
Warming block or water bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.4173 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C in a water bath for 5-10 minutes, followed by further vortexing or sonication.
-
-
Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Preparation of an In Vivo Formulation
For in vivo studies, a common formulation involves a co-solvent system to maintain the solubility of this compound in an aqueous vehicle. The following is a representative protocol, but it should be optimized based on the specific animal model and administration route.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Saline or PBS
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a separate tube, mix the required volumes of PEG300 and Tween 80.
-
Slowly add the this compound DMSO stock solution to the PEG300/Tween 80 mixture while vortexing.
-
Finally, add the saline or PBS dropwise to the organic mixture while continuously vortexing to form a clear solution.
Signaling Pathway and Experimental Workflow
HIF-2α Signaling Pathway Under Normoxic vs. Hypoxic Conditions
Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor 2 (HIF-2α) is targeted for degradation. Prolyl hydroxylases (PHDs) hydroxylate HIF-2α, which allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and tag it for proteasomal degradation.[4] In low oxygen conditions (hypoxia), PHD activity is inhibited, leading to the stabilization and accumulation of HIF-2α.[4] Stabilized HIF-2α translocates to the nucleus, where it forms a heterodimer with HIF-1β (also known as ARNT). This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in processes such as angiogenesis (e.g., VEGF) and erythropoiesis (e.g., EPO).[5]
Caption: HIF-2α signaling under normoxia and hypoxia, and inhibition by this compound.
Experimental Workflow for Testing this compound in Cell Culture
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: A typical workflow for in vitro testing of this compound.
References
Optimizing Nvp-dff332 dosage for maximum efficacy
Technical Support Center: Nvp-dff332
Disclaimer: this compound is a fictional compound. The following information is provided for illustrative purposes and is based on established principles for the optimization of small molecule kinase inhibitors.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the dosage of this compound, a potent and selective inhibitor of the (fictional) Tyrosine Kinase X (TKX) signaling pathway.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Tyrosine Kinase X (TKX). By binding to the ATP pocket of the TKX enzyme, it prevents phosphorylation of its downstream substrate, Substrate-Y, thereby inhibiting the activation of the Proliferation Signaling Cascade.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro studies, we recommend creating a 10 mM stock solution in DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The lyophilized powder should be stored at -20°C.
Dosing & Administration
Q3: What is a typical starting concentration range for in vitro experiments?
A3: For initial cell-based assays, a common starting concentration range is 0.1 nM to 10 µM. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line of interest.
Q4: How do I determine the optimal this compound concentration for my cell line?
A4: The optimal concentration depends on the cellular context and the desired biological outcome. A standard approach is to perform a dose-response experiment measuring a relevant endpoint, such as cell viability or target phosphorylation. The IC50 value derived from this experiment serves as a key benchmark. For sustained inhibition, a concentration of 3-5 times the IC50 is often used.
Troubleshooting Guide
Q1: I am not observing any effect on cell viability even at high concentrations of this compound. What could be wrong?
A1: There are several potential reasons for a lack of efficacy. Follow this decision tree to troubleshoot the issue:
Q2: My dose-response curve is not sigmoidal, or the results are inconsistent between experiments. What should I do?
A2: Inconsistent dose-response curves can stem from several factors:
-
Compound Solubility: this compound may precipitate at higher concentrations in aqueous media. Visually inspect your wells for precipitation. If observed, consider using a lower top concentration or adding a solubilizing agent like BSA to the media.
-
Cell Seeding Density: Ensure that cells are seeded uniformly and are in the logarithmic growth phase at the time of treatment. Inconsistent cell numbers will lead to high variability.
-
Assay Incubation Time: The incubation time with the compound should be optimized. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to find the optimal window for observing an effect.
Q3: I am observing significant cell death at concentrations well below the expected IC50. What could be the cause?
A3: This may indicate off-target toxicity or hypersensitivity of the cell line.
-
Confirm On-Target Effect: Use Western Blotting to check if the phosphorylation of Substrate-Y (p-Substrate-Y) is inhibited at these low concentrations. If p-Substrate-Y is not inhibited, the toxicity is likely off-target.
-
Reduce Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds. Try performing the assay in lower serum conditions (e.g., 2% FBS instead of 10%).
-
Test in a Control Cell Line: Use a cell line known to be resistant to TKX inhibition to determine if the observed toxicity is target-specific.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Study Using a Cell Viability Assay
This protocol describes a typical workflow for determining the IC50 of this compound.
Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7) into a 96-well, clear-bottom plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Adherence: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in growth medium. A typical 10-point curve might range from 20 µM to 0.2 nM (2X final concentration). Also, prepare a 0.2% DMSO vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and an untreated control (0% effect). Plot the normalized response vs. log[this compound] and fit the data to a four-parameter logistic curve to determine the IC50.
Protocol 2: Western Blot for Target Engagement
Methodology:
-
Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x, 100x IC50) for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-Substrate-Y overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Stripping & Reprobing: Strip the membrane and reprobe with antibodies for total Substrate-Y and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TKX Expression (Relative Units) | This compound IC50 (nM) |
| HCT116 | Colon | 1.2 | 15.4 |
| MCF-7 | Breast | 0.8 | 28.7 |
| A549 | Lung | 0.2 | > 10,000 |
| K562 | Leukemia | 1.9 | 8.2 |
Table 2: In Vivo Efficacy of this compound in a K562 Xenograft Model
| Treatment Group | Dosage (mg/kg, oral, QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | 0 | 1540 ± 210 | - |
| This compound | 10 | 985 ± 150 | 36 |
| This compound | 30 | 415 ± 98 | 73 |
| This compound | 50 | 290 ± 75 | 81 |
Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors
Disclaimer: Information regarding a specific compound designated "NVP-DFH332" is not publicly available at this time. It is possible that this is an internal designation, a novel compound not yet described in the literature, or a potential typographical error. This guide provides a general framework and examples for considering and investigating the off-target effects of kinase inhibitors, using publicly available data for a similarly named compound, NVP-AST487, for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with our kinase inhibitor. Could this be due to off-target effects?
A1: Yes, an unexpected phenotype is a common indicator of potential off-target activity. Kinase inhibitors can interact with multiple kinases, leading to effects that are independent of the intended target. It is crucial to determine if the observed phenotype is a result of inhibiting the primary target or one or more off-target kinases.
Q2: How can we begin to investigate the potential off-target effects of our kinase inhibitor?
A2: A tiered approach is recommended. Start with in silico predictions and then move to in vitro biochemical assays. A broad kinase screen against a panel of known kinases is a standard method to identify potential off-target interactions. Cellular assays using engineered cell lines can then validate these findings in a more biologically relevant context.
Q3: What kind of quantitative data should we be looking for to assess the selectivity of our inhibitor?
A3: Key quantitative metrics include IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against a panel of kinases. A highly selective inhibitor will show a significant window between its potency for the primary target and any off-targets. Comparing the biochemical IC50 values with the cellular EC50 (half-maximal effective concentration) for the observed phenotype can also provide valuable insights.
Troubleshooting Guide
Issue: Inconsistent results between biochemical assays and cellular assays.
-
Possible Cause 1: Cell permeability. The compound may have poor cell membrane permeability, leading to lower effective intracellular concentrations.
-
Troubleshooting Step: Perform cell permeability assays (e.g., PAMPA) or use cellular thermal shift assays (CETSA) to confirm target engagement in intact cells.
-
Possible Cause 2: Presence of efflux pumps. The compound may be a substrate for cellular efflux pumps like P-glycoprotein (MDR1), actively removing it from the cell.
-
Troubleshooting Step: Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if the cellular potency increases.
-
Possible Cause 3: Off-target effects in the cellular context. The observed cellular phenotype might be a composite of on-target and off-target effects, which may not be apparent in a purified biochemical assay.
-
Troubleshooting Step: Use knockout/knockdown cell lines for the primary target to deconvolute the on-target versus off-target effects. A rescue experiment by expressing a drug-resistant mutant of the primary target can also confirm on-target engagement.
Quantitative Data Summary (Example: NVP-AST487)
The following tables summarize the kinase inhibition profile of NVP-AST487, a multi-targeted kinase inhibitor, as an illustrative example.
Table 1: Biochemical Kinase Inhibition Profile of NVP-AST487 [1]
| Kinase Target | Inhibition Value | Assay Type |
| FLT3 | Ki = 0.12 µM | Cell-free biochemical assay |
| FLT3 | IC50 = 520 nM | In vitro kinase assay |
| RET | IC50 = 880 nM | In vitro kinase assay |
| KDR (VEGFR2) | IC50 = 170 nM | In vitro kinase assay |
| c-Kit | IC50 = 500 nM | In vitro kinase assay |
| c-Abl | IC50 = 20 nM | In vitro kinase assay |
| Flt-4 (VEGFR3) | IC50 = 790 nM | In vitro kinase assay |
Table 2: Cellular Anti-proliferative Activity of NVP-AST487 [1]
| Cell Line | FLT3 Status | IC50 (Proliferation) |
| FLT3-ITD-Ba/F3 | Mutant (Internal Tandem Duplication) | < 5 nM |
| D835Y-Ba/F3 | Mutant (Tyrosine Kinase Domain) | < 5 nM |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay) [1]
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a panel of purified kinases.
-
Kinase Reaction Setup: In a microplate, combine the specific kinase, a suitable substrate (e.g., poly(Glu, Tyr)), and the kinase reaction buffer.
-
Inhibitor Addition: Add the test compound (e.g., NVP-DFH332) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be near the Km for each kinase.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter membrane that binds the substrate.
-
Washing: Wash the filter to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Hypothetical signaling pathway of NVP-DFH332.
Caption: Experimental workflow for off-target profiling.
Caption: Troubleshooting unexpected experimental results.
References
Technical Support Center: Managing NVP-DFF332-Induced Anemia in Animal Models
Disclaimer: Information regarding "NVP-DFF332" is not publicly available. This guide is constructed based on general principles of managing drug-induced anemia in animal models and may not be specific to this compound. Researchers should consult their internal documentation and safety protocols for compound-specific information.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism behind this compound-induced anemia?
A1: The precise mechanism of this compound-induced anemia is not documented in publicly available literature. However, drug-induced anemia in animal models can occur through several general mechanisms:
-
Myelosuppression: Inhibition of hematopoietic stem and progenitor cells in the bone marrow, leading to reduced red blood cell (RBC) production.
-
Hemolysis: Premature destruction of circulating RBCs, which can be immune-mediated or due to direct oxidative damage to the cells.
-
Impaired Iron Metabolism: Interference with iron absorption, transport, or utilization, which is essential for hemoglobin synthesis.
-
Erythropoietin (EPO) Suppression: Inhibition of EPO production or signaling, a key hormone for erythropoiesis.
Q2: What are the initial signs of anemia to monitor for in our animal models treated with this compound?
A2: Close monitoring of animal health is critical. Early signs of anemia can be subtle and may include:
-
Pale mucous membranes (gums, conjunctiva).
-
Lethargy and reduced activity.
-
Increased respiratory rate.
-
Weight loss or failure to gain weight.
-
Pica (eating of bedding or non-food items).
Regular hematological monitoring is the most definitive way to detect anemia.
Q3: What hematological parameters should be monitored and what are the typical thresholds for intervention?
A3: A complete blood count (CBC) should be performed at baseline and at regular intervals during treatment. Key parameters to monitor include:
| Parameter | Description | Typical Intervention Threshold (Rodent Models) |
| Hematocrit (Hct) | Percentage of blood volume occupied by RBCs. | < 30-35% |
| Hemoglobin (Hgb) | Concentration of the oxygen-carrying protein in the blood. | < 10-12 g/dL |
| Red Blood Cell (RBC) Count | The number of red blood cells per unit volume of blood. | Significant drop from baseline |
| Reticulocyte Count | Number of immature red blood cells, indicating bone marrow response. | A low count in the face of anemia suggests a production problem. |
| Mean Corpuscular Volume (MCV) | Average volume of a red blood cell. | Can help classify the type of anemia (microcytic, normocytic, macrocytic). |
| Mean Corpuscular Hemoglobin (MCH) | Average amount of hemoglobin per red blood cell. | |
| Mean Corpuscular Hemoglobin Concentration (MCHC) | Average concentration of hemoglobin in a given volume of packed red blood cells. |
Note: Intervention thresholds should be established in consultation with the institutional animal care and use committee (IACUC) and the attending veterinarian.
Troubleshooting Guide
Issue 1: Unexpectedly severe or rapid onset of anemia.
-
Possible Cause 1: Dosing error.
-
Troubleshooting Step: Immediately verify the formulation, concentration, and administered dose of this compound. Review dosing records and procedures.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: Conduct a literature search for the target of this compound and its role in hematopoiesis. Consider if off-target activities of the compound class are known to cause myelosuppression or hemolysis.
-
-
Possible Cause 3: Animal model sensitivity.
-
Troubleshooting Step: Review the literature for the specific strain of animal being used, as some strains may be more susceptible to drug-induced anemia. Consider a pilot dose-response study in a small cohort.
-
Issue 2: Anemia is not resolving after cessation of this compound treatment.
-
Possible Cause 1: Irreversible bone marrow toxicity.
-
Troubleshooting Step: Perform a bone marrow aspirate and analysis to assess cellularity and the presence of hematopoietic progenitors.
-
-
Possible Cause 2: Long half-life of this compound or its active metabolites.
-
Troubleshooting Step: If pharmacokinetic data is available, review the half-life of the compound. Consider supportive care for a longer duration.
-
-
Possible Cause 3: Immune-mediated hemolysis.
-
Troubleshooting Step: Perform a Coombs test (direct antiglobulin test) to detect antibodies or complement proteins on the surface of RBCs.
-
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis
-
Blood Collection: Collect 50-100 µL of whole blood from a suitable site (e.g., saphenous vein, submandibular vein) into a tube containing an anticoagulant (e.g., EDTA).
-
Analysis: Use an automated hematology analyzer calibrated for the specific animal species.
-
Parameters to Analyze: Hct, Hgb, RBC count, reticulocyte count, MCV, MCH, MCHC, and white blood cell and platelet counts.
-
Frequency: Perform collections at baseline (pre-treatment) and at regular intervals (e.g., weekly) during the study. Increase frequency if rapid changes are observed.
Protocol 2: Bone Marrow Aspirate and Analysis
-
Animal Preparation: Anesthetize the animal according to the IACUC-approved protocol.
-
Sample Collection: Aseptically expose the femur or tibia. Use a 25-gauge needle attached to a 1 mL syringe to aspirate a small amount of bone marrow.
-
Smear Preparation: Immediately prepare a thin smear of the aspirate on a microscope slide.
-
Staining: Stain the smear with Wright-Giemsa or a similar hematological stain.
-
Microscopic Examination: Under a microscope, assess the overall cellularity of the marrow and perform a differential count of hematopoietic cells (myeloid, erythroid, lymphoid lineages) to evaluate the state of hematopoiesis.
Visualizations
Caption: Troubleshooting workflow for severe or rapid onset of anemia.
Caption: Simplified signaling pathway of erythropoiesis stimulated by EPO.
Interpreting unexpected results in Nvp-dff332 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nvp-dff332, a selective HIF-2α inhibitor. The information is designed to help interpret unexpected results and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected anti-tumor efficacy with this compound in our xenograft model. What could be the contributing factors?
A1: Several factors could contribute to lower-than-expected efficacy. Based on clinical trial data for DFF332, while it showed a favorable safety profile, clinical responses were limited at the doses evaluated.[1][2] The study was halted prematurely, so the optimal dose might not have been reached.[1][3][4][5]
Consider the following:
-
Dosing and Pharmacokinetics: this compound has a very long half-life of approximately 85 days.[5] It may take a significant amount of time to reach a steady-state concentration. Your dosing regimen might not be achieving the target exposure.
-
Tumor Model: The oncogenic drivers of your specific cell line or xenograft model are critical. While HIF-2α is a key driver in many clear-cell renal cell carcinomas (ccRCC), your model may have alternative signaling pathways that bypass HIF-2α dependence.
-
Compensatory Mechanisms: There is some evidence of a trend towards increased HIF-1α expression with DFF332 treatment, which could be a potential compensatory mechanism.[5]
Q2: Our in-vitro assays show variable sensitivity to this compound across different ccRCC cell lines. Why might this be?
A2: This is an expected finding. The genetic background of the cell lines plays a significant role. The primary driver for HIF-2α stabilization is the mutation or silencing of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2] Cell lines with heterozygous VHL mutations or other mechanisms of HIF-2α activation may respond differently. It is crucial to characterize the VHL status and other relevant mutations in your cell lines.
Q3: We are not observing hypoxia as a side effect in our in-vivo models, which is reported for other HIF-2α inhibitors. Is this unusual?
A3: The absence of hypoxia is consistent with the findings from the Phase I clinical trial of DFF332, where no hypoxia was observed in patients.[1][2][3] This suggests that this compound may have a more favorable safety profile compared to other agents in its class. This could be due to its specific allosteric binding and inhibition mechanism.
Q4: We are seeing a decrease in erythropoietin (EPO) levels in our animal models. Is this an expected on-target effect?
A4: Yes, this is an expected on-target pharmacodynamic effect. HIF-2α is a key regulator of EPO production. Inhibition of HIF-2α would be expected to lead to a decrease in EPO levels. The clinical trial for DFF332 demonstrated a dose-dependent modulation of plasma erythropoietin levels.[3][4][5]
Troubleshooting Guides
Issue: Inconsistent Anti-Tumor Activity
If you are observing inconsistent anti-tumor activity in your pre-clinical models, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Sub-optimal Dosing | Given the long half-life, consider a loading dose strategy to reach steady-state concentrations more quickly.[2] Perform pharmacokinetic studies in your models to correlate exposure with efficacy. |
| Model Heterogeneity | Characterize the VHL and HIF-2α status of your models. Consider using models with known VHL mutations to ensure HIF-2α is a primary driver. |
| Drug Formulation/Stability | Ensure the stability and proper formulation of your this compound compound for your specific administration route. |
| Compensatory Pathways | Investigate the expression of other HIF isoforms, such as HIF-1α, and other potential resistance pathways like AXL or MET.[3] |
Issue: Unexpected Biomarker Results
If your biomarker results are not as expected, use this guide to troubleshoot:
| Unexpected Result | Potential Explanation & Next Steps |
| No change in HIF-2α target gene expression | Confirm target engagement with a more direct assay. The effect on downstream genes can be cell-type specific and time-dependent. Evaluate multiple time points. |
| Increase in HIF-1α expression | This could be a compensatory mechanism.[5] Evaluate the functional consequences of this increase and whether it contributes to resistance. |
| Variable EPO suppression | Correlate EPO levels with this compound plasma concentrations to ensure adequate drug exposure. |
Data Summary from DFF332 Phase I Clinical Trial
The following table summarizes the key findings from the first-in-human study of DFF332 in patients with advanced ccRCC.
| Parameter | Result | Reference |
| Partial Response | 5% (2 out of 40 patients) | [1][2][3] |
| Stable Disease | 48% (19 out of 40 patients) | [1][2][3] |
| Treatment-Related Adverse Events (Any Grade) | 63% (25 out of 40 patients) | [1][2][3] |
| Most Common Treatment-Related Adverse Events | Anemia, Fatigue, Hypercholesterolemia | [4] |
| Serious Treatment-Related Adverse Event | Hypertension (1 patient) | [1][2][3] |
| Observed Hypoxia | 0% | [1][2][3] |
| Median Duration of Treatment | 12.1 weeks | [1][3] |
Experimental Protocols
Key Experiment: Western Blot for HIF-1α and HIF-2α Expression
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control.
Visualizations
Caption: Simplified HIF-2α signaling pathway under different conditions.
Caption: Troubleshooting workflow for low efficacy of this compound.
References
- 1. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. urotoday.com [urotoday.com]
- 5. urologytimes.com [urologytimes.com]
Technical Support Center: NVP-DFI332 & HIF-2α Inhibition
Welcome to the technical support center for NVP-DFI332. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where NVP-DFI332 fails to inhibit its target, Hypoxia-Inducible Factor-2α (HIF-2α).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NVP-DFI332?
A1: NVP-DFI332 is a small molecule inhibitor that selectively targets the PAS-B domain of the HIF-2α protein.[1][2] By binding to this pocket, it allosterically prevents the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][3][4] This dimerization is essential for the HIF-2α/ARNT complex to bind to Hypoxia-Response Elements (HREs) on DNA and activate the transcription of target genes.[2][4] Therefore, NVP-DFI332 effectively blocks the transcriptional activity of HIF-2α.
Q2: I'm not observing any inhibition of HIF-2α activity with NVP-DFI332. What are the most common reasons for this?
A2: Several factors could contribute to a lack of observable HIF-2α inhibition. These can be broadly categorized into three areas:
-
Compound-Related Issues: Problems with the preparation, storage, or delivery of NVP-DFI332.
-
Experimental System Issues: Characteristics of your cell line or experimental conditions that may confer resistance or mask the inhibitor's effect.
-
Assay-Related Issues: The method used to measure HIF-2α activity may not be sensitive enough or appropriate for your specific experimental setup.
Our troubleshooting guides below provide a more detailed breakdown of these potential issues and how to address them.
Q3: Are there known mechanisms of resistance to HIF-2α inhibitors like NVP-DFI332?
A3: Yes, both intrinsic and acquired resistance to HIF-2α inhibitors have been documented.[5] Acquired resistance can arise from mutations in the gatekeeper pocket of HIF-2α or its binding partner ARNT, which can prevent the inhibitor from binding effectively or restore the dimerization of the HIF-2α/ARNT complex.[5] Additionally, some cancer models show that while initially dependent on HIF-2α, they can develop alternative signaling pathways to bypass the effects of its inhibition.
Troubleshooting Guides
Guide 1: Compound Integrity and Handling
If you suspect an issue with the NVP-DFI332 compound itself, please review the following checklist.
| Potential Issue | Recommended Action | Rationale |
| Improper Storage | Verify that NVP-DFI332 has been stored according to the manufacturer's instructions (typically at -20°C or -80°C for stock solutions).[6] | Improper storage can lead to degradation of the compound, reducing its potency. |
| Incorrect Concentration | Confirm the calculations for your stock and working concentrations. If possible, verify the concentration of your stock solution using a spectrophotometer or other analytical method. | An inaccurate concentration will lead to misleading results. |
| Poor Solubility | Ensure the solvent used is appropriate for NVP-DFI332 and that the compound is fully dissolved. Visually inspect the solution for any precipitate. Consider preparing fresh dilutions for each experiment. | If the compound is not fully in solution, the effective concentration will be lower than intended. |
| Compound Degradation | Prepare fresh stock solutions and working dilutions from a new vial of NVP-DFI332. Avoid repeated freeze-thaw cycles of stock solutions. | Over time and with repeated use, the compound can degrade, losing its inhibitory activity. |
Guide 2: Experimental System and Cellular Factors
The biological context of your experiment is crucial. Consider the following factors related to your cell line and experimental setup.
| Potential Issue | Recommended Action | Rationale |
| Cell Line Specificity | Research whether your chosen cell line is known to be responsive to HIF-2α inhibition. Some cell lines may have low HIF-2α expression or rely on HIF-1α for their hypoxic response.[7] | The efficacy of a HIF-2α inhibitor is dependent on the cell's reliance on the HIF-2α pathway. |
| HIF-2α Expression Levels | Confirm HIF-2α protein expression in your cell line under your experimental conditions (e.g., normoxia vs. hypoxia) using Western blotting. | If HIF-2α is not expressed or is present at very low levels, the inhibitor will have no target. |
| Alternative Degradation Pathways | Be aware that HIF-2α can be degraded through both von Hippel-Lindau (VHL) dependent and independent pathways.[8][9] | If your cell line utilizes a VHL-independent degradation pathway, this may affect the baseline stability of HIF-2α and the apparent efficacy of the inhibitor. |
| Off-Target Effects | While NVP-DFI332 is selective, consider the possibility of off-target effects that could counteract its intended function in your specific cellular context. | Unintended interactions could lead to cellular responses that mask the inhibition of HIF-2α. |
| Acquired Resistance | If you are working with a cell line that has been continuously treated with NVP-DFI332, consider the possibility of acquired resistance through mutations in HIF-2α or ARNT.[5] | Resistant cell populations can emerge under selective pressure. |
Guide 3: Assay and Readout Optimization
The method you use to measure HIF-2α inhibition is critical. Ensure your assay is robust and appropriate.
| Potential Issue | Recommended Action | Rationale |
| Insensitive Readout | Use a highly sensitive and direct measure of HIF-2α activity. Measuring the mRNA levels of direct HIF-2α target genes (e.g., VEGFA, EPO, CCND1) via qPCR is a common and reliable method.[10] | A direct transcriptional readout is more sensitive than observing downstream phenotypic changes, which may be influenced by other pathways. |
| Incorrect Timing | Perform a time-course experiment to determine the optimal time point for observing HIF-2α inhibition after NVP-DFI332 treatment. | The kinetics of HIF-2α inhibition and the subsequent decrease in target gene expression are time-dependent. |
| Inappropriate Assay | If using a reporter assay, ensure the reporter construct is responsive to HIF-2α and not solely to HIF-1α. | Different reporter constructs can have varying sensitivities to different HIF isoforms. |
| Western Blot Issues | For Western blotting of HIF-2α, ensure you are using a validated antibody and that your protein extraction protocol is optimized for nuclear proteins, as stabilized HIF-2α translocates to the nucleus.[11] | HIF-2α can be a challenging protein to detect via Western blot due to its low abundance and rapid degradation. |
Experimental Protocols
Protocol 1: Validating NVP-DFI332 Activity using qPCR
This protocol describes how to assess the inhibitory effect of NVP-DFI332 by measuring the mRNA expression of HIF-2α target genes.
1. Cell Culture and Treatment: a. Plate a suitable cell line (e.g., 786-O, a VHL-deficient renal cell carcinoma line with constitutive HIF-2α activity) in a multi-well plate. b. Allow cells to adhere and reach approximately 70-80% confluency. c. Treat cells with a range of NVP-DFI332 concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). d. Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
2. RNA Extraction and cDNA Synthesis: a. Lyse the cells and extract total RNA using a commercially available kit. b. Quantify the RNA and assess its purity. c. Synthesize cDNA from an equal amount of RNA for each sample.
3. Quantitative PCR (qPCR): a. Prepare a qPCR reaction mix with a SYBR Green master mix, primers for your HIF-2α target genes (e.g., VEGFA, EPO, CCND1), and a housekeeping gene (e.g., ACTB, GAPDH). b. Run the qPCR reaction on a real-time PCR instrument. c. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Expected Outcome: A dose-dependent decrease in the mRNA levels of HIF-2α target genes in cells treated with NVP-DFI332 compared to the vehicle control.
Protocol 2: Assessing HIF-2α Protein Levels by Western Blot
This protocol details how to measure the effect of NVP-DFI332 on HIF-2α protein levels.
1. Cell Culture and Treatment: a. Plate cells and treat with NVP-DFI332 and a vehicle control as described in Protocol 1. b. To induce HIF-2α expression in VHL-proficient cells, incubate them in a hypoxic chamber (e.g., 1% O₂) for 4-6 hours prior to harvesting.
2. Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in a lysis buffer containing protease and phosphatase inhibitors. For HIF-2α, a nuclear extraction protocol is recommended.[11] c. Quantify the protein concentration of each lysate.
3. Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and then incubate with a primary antibody specific for HIF-2α. d. Incubate with a secondary antibody conjugated to HRP. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Re-probe the membrane with an antibody for a loading control (e.g., β-actin or Lamin B1 for nuclear extracts).
Expected Outcome: In VHL-deficient cells, NVP-DFI332 is not expected to change total HIF-2α protein levels, as its mechanism is to block activity, not induce degradation.[12] In hypoxia-induced VHL-proficient cells, you should observe a stabilized HIF-2α band in the hypoxic control, and NVP-DFI332 should not significantly alter this protein level. The key is to correlate this with a decrease in the expression of its target genes (Protocol 1).
Visualizations
Caption: HIF-2α signaling pathway under normoxia and hypoxia, and the mechanism of NVP-DFI332 inhibition.
Caption: A logical workflow for troubleshooting the lack of NVP-DFI332-mediated HIF-2α inhibition.
References
- 1. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What HIF-2α inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HIF-2α inhibitors and how do they work? [synapse.patsnap.com]
- 5. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HIF is not essential for suppression of experimental tumor growth by mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF-2α expression and metabolic signaling require ACSS2 in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxygen-independent degradation of HIF-α via bioengineered VHL tumour suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent Nvp-dff332 results between experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may lead to inconsistent results during experiments with Nvp-dff332.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, orally bioavailable small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1] Under hypoxic conditions (low oxygen), HIF-2α dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This complex then binds to hypoxia-response elements (HREs) on DNA, activating the transcription of genes involved in angiogenesis, cell proliferation, and metabolism, such as vascular endothelial growth factor (VEGF) and cyclin D1.[2][3] this compound and similar inhibitors act by binding to a pocket in the PAS-B domain of the HIF-2α subunit, which allosterically prevents its heterodimerization with ARNT, thereby blocking the transcriptional activation of its target genes.[2][4]
Q2: In which cell lines can I expect to see this compound activity?
A2: The activity of this compound is most pronounced in cell lines that are dependent on HIF-2α signaling. A classic example is the human clear cell renal cell carcinoma (ccRCC) cell line 786-O, which has a mutated von Hippel-Lindau (VHL) tumor suppressor gene.[2] The loss of VHL function leads to the constitutive stabilization and accumulation of HIF-2α, even under normal oxygen conditions (normoxia), making this cell line particularly sensitive to HIF-2α inhibitors.[3] Other ccRCC cell lines, such as A498, also show sensitivity.[2] The responsiveness of any given cell line will depend on its genetic background and its reliance on the HIF-2α pathway for proliferation and survival.
Q3: Why am I observing high variability in my cell viability or target gene expression assays?
A3: Inconsistent results with this compound can arise from several experimental factors. Key areas to investigate include:
-
Cell Culture Conditions: High cell density can lead to localized hypoxia, which may confound the effects of the inhibitor. Ensure consistent cell plating densities across experiments.
-
Compound Stability and Handling: Ensure that this compound is stored correctly to prevent degradation. Prepare fresh stock solutions and working dilutions for each experiment.
-
Assay Timing: The kinetics of HIF-2α inhibition and the subsequent downstream effects on target gene and protein expression are time-dependent. A time-course experiment is crucial to identify the optimal endpoint for your specific assay and cell line.
-
Cell Line Integrity: Verify the identity and purity of your cell line. Genetic drift can occur with continuous passaging, potentially altering the cellular response to HIF-2α inhibition.
Troubleshooting Guides
Issue 1: Weaker than expected inhibition of HIF-2α target gene expression (e.g., VEGFA, CCND1).
This guide provides a systematic approach to troubleshoot experiments where this compound shows lower than anticipated potency.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Suboptimal Assay Conditions | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line. |
| Incorrect Hypoxia Induction (if applicable) | If using a hypoxia chamber, verify the oxygen levels with a calibrated sensor. If using chemical mimetics like cobalt chloride (CoCl₂), ensure the concentration and incubation time are appropriate for your cell line, as responses can vary. |
| Compound Degradation | Prepare fresh stock solutions of this compound in the appropriate solvent (e.g., DMSO) and store them at the recommended temperature, protected from light. Avoid repeated freeze-thaw cycles. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to HIF-2α inhibition. Confirm that your cell line is known to be sensitive to HIF-2α inhibitors (e.g., VHL-deficient ccRCC lines). |
| RNA Degradation during qPCR | Use an RNA stabilization reagent and ensure a contamination-free workflow to maintain RNA integrity. |
Hypothetical Preclinical Data for this compound
The following table summarizes expected potency values for a HIF-2α inhibitor like this compound in a sensitive cell line. These values are based on published data for the analogous compound PT2385 and can serve as a benchmark for your experiments.[2]
| Assay Type | Cell Line | Parameter | Expected Value (nM) |
| HRE Luciferase Reporter Assay | 786-O | IC₅₀ | ~42 |
| VEGFA mRNA expression (qPCR) | 786-O | EC₅₀ | ~41 |
| CCND1 mRNA expression (qPCR) | 786-O | EC₅₀ | ~30-50 |
Issue 2: Inconsistent band intensities for HIF-2α or its target proteins in Western Blots.
This guide addresses common problems encountered during the immunodetection of HIF-2α and downstream proteins.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inefficient Protein Extraction | For HIF-2α, which is a nuclear protein, a nuclear extraction protocol is recommended to enrich the protein fraction. |
| Protein Degradation | HIF-2α is a labile protein. Perform cell lysis and protein extraction rapidly on ice, using lysis buffers supplemented with protease and phosphatase inhibitors. |
| Poor Antibody Quality | Use a well-validated antibody for HIF-2α. Check the antibody datasheet for recommended applications, dilutions, and positive/negative control cell lines. |
| High Background/Non-specific Bands | Optimize the antibody concentrations (primary and secondary) and increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Inconsistent Loading | Always use a reliable loading control (e.g., β-actin, GAPDH, or Lamin A/C for nuclear fractions) to ensure equal protein loading between lanes. |
Experimental Protocols
Cell-Based Assay for this compound Activity using qPCR
This protocol describes a method to quantify the effect of this compound on the mRNA expression of the HIF-2α target gene, VEGFA, in 786-O cells.
Materials:
-
786-O human clear cell renal carcinoma cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for VEGFA and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed 786-O cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment (e.g., 7,500 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO₂.
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for VEGFA and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of VEGFA mRNA normalized to the housekeeping gene using the ΔΔCt method. Plot the relative expression against the log of the this compound concentration to determine the EC₅₀ value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: HIF-2α signaling pathway and the mechanism of this compound inhibition.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. drughunter.com [drughunter.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NVP-DF332 (Nevirapine) Degradation and Prevention
Disclaimer: The information provided below pertains to Nevirapine (NVP), as searches for "NVP-DF332" did not yield a specific compound. It is assumed that "NVP-DF332" may be an internal designation or a misnomer for Nevirapine. If you are working with a different molecule, please verify its identity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering degradation issues with Nevirapine (NVP) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Nevirapine (NVP) degradation in biological systems?
Nevirapine primarily undergoes degradation through oxidative metabolism mediated by cytochrome P450 (CYP) enzymes in the liver. This process can lead to the formation of reactive metabolites, including epoxides and quinone methide. These reactive species can then be further processed or cause cellular toxicity if not properly detoxified.
Q2: Which specific CYP enzymes are responsible for NVP metabolism?
Several CYP enzymes are involved in the metabolism of Nevirapine, with CYP3A4 and CYP2B6 being the major contributors to its oxidation.
Q3: What are the main degradation products of Nevirapine?
The oxidative metabolism of Nevirapine results in several hydroxylated metabolites. A key subsequent step is the formation of a reactive 12-sulfoxyl-NVP metabolite following O-sulfonation. The initial oxidative metabolites can also form GSH-conjugates.
Q4: How can I prevent or minimize Nevirapine degradation in my in vitro experiments?
To minimize Nevirapine degradation in vitro, consider the following strategies:
-
Use of CYP inhibitors: Co-incubation with known inhibitors of CYP3A4 (e.g., ketoconazole) or CYP2B6 can reduce the metabolic degradation of Nevirapine.
-
Heat inactivation of microsomes: If using liver microsomes, heat-inactivating them prior to the experiment will denature the CYP enzymes and prevent metabolism.
-
Use of enzyme-deficient systems: Employing cell lines with low or no expression of relevant CYP enzymes can be a suitable alternative for certain assays.
-
Control of incubation time: Shortening the incubation time can limit the extent of metabolic conversion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of parent NVP compound in cell-based assays. | High metabolic activity of the cell line (expression of CYP enzymes). | 1. Profile the expression of CYP3A4 and CYP2B6 in your cell line. 2. Use a CYP inhibitor cocktail or specific inhibitors for CYP3A4 and CYP2B6. 3. Reduce the incubation time of the experiment. |
| High variability in NVP concentration between replicate experiments. | Inconsistent metabolic activity in cell cultures or microsomal batches. | 1. Standardize cell culture conditions (passage number, confluency). 2. Qualify each new batch of liver microsomes for consistent metabolic activity. 3. Include a positive control compound with known metabolic properties. |
| Formation of unexpected adducts or toxicity in the experimental system. | Formation of reactive metabolites of NVP. | 1. Include glutathione (B108866) (GSH) in the incubation medium to trap reactive metabolites.[1] 2. Analyze for the formation of GSH-conjugates to confirm the presence of reactive intermediates.[1] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is designed to assess the rate of Nevirapine degradation by liver microsomes.
Materials:
-
Nevirapine
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard for quenching and sample analysis
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Nevirapine in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer and human liver microsomes.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and Nevirapine to the reaction mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of Nevirapine using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of Nevirapine.
Visualizing NVP Degradation Pathway
The following diagram illustrates the metabolic pathway of Nevirapine, highlighting the role of CYP enzymes and the formation of reactive metabolites.
Caption: Metabolic pathway of Nevirapine (NVP) degradation.
The workflow below outlines a typical experimental process for investigating the metabolic stability of a compound like Nevirapine.
Caption: Experimental workflow for metabolic stability assay.
References
Adjusting Nvp-dff332 treatment time for optimal response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for working with NVP-DFF332, a selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective oral inhibitor of the transcription factor Hypoxia-Inducible Factor-2α (HIF-2α).[1][2][3][4][5] It functions by binding to a fully-enclosed lipophilic cavity within the PAS-B domain of the HIF-2α protein.[6] This binding event disrupts the normal function of HIF-2α, which is a key regulator of oxygen homeostasis. In certain cancers, such as clear cell renal cell carcinoma (ccRCC), the loss of function of the von Hippel-Lindau (VHL) tumor suppressor protein leads to the activation of HIF-2α, driving tumor growth.[6] By inhibiting HIF-2α, this compound can suppress the transcription of HIF target genes involved in angiogenesis, cell proliferation, and metabolism, thereby exerting its anti-tumor effects.[7][8]
Q2: What were the dosing schedules used in the clinical trials for this compound?
Preliminary data from a Phase I dose-escalation study in patients with advanced clear cell renal cell carcinoma (ccRCC) reported the following oral dosing regimens for this compound in 28-day treatment cycles:
-
50 mg or 100 mg administered weekly.
-
25 mg, 50 mg, 100 mg, or 150 mg administered once daily.[9]
Q3: What is the pharmacokinetic profile of this compound?
This compound is characterized by a favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile, including very slow elimination and an exceptionally long human half-life.[1][2][10][11]
Q4: Why was the development of this compound discontinued (B1498344)?
Despite showing promising preliminary clinical data and being well-tolerated in Phase I trials, Novartis discontinued the development of this compound for "business reasons".[1][2]
Troubleshooting Guide
Issue 1: Inconsistent results in in vitro cell-based assays.
-
Possible Cause 1: Suboptimal cell density.
-
Troubleshooting Step: Determine the optimal seeding density for your specific cell line through a growth curve analysis. Ensure that cells are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 2: Variability in compound concentration.
-
Troubleshooting Step: this compound is a lipophilic compound.[1] Ensure complete solubilization in your chosen solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment and vortex thoroughly.
-
-
Possible Cause 3: Fluctuation in hypoxia levels (if applicable).
-
Troubleshooting Step: If studying the effects of this compound under hypoxic conditions, ensure your hypoxia chamber or incubator provides a stable and consistent oxygen level. Calibrate your equipment regularly.
-
Issue 2: High background signal in biochemical assays.
-
Possible Cause 1: Non-specific binding.
-
Troubleshooting Step: Include appropriate controls, such as a no-enzyme control or a control with a structurally unrelated compound at the same concentration. Consider adding a non-ionic detergent like Tween-20 to your assay buffer to reduce non-specific interactions.
-
-
Possible Cause 2: Assay interference.
-
Troubleshooting Step: Run a control to check for intrinsic fluorescence or absorbance of this compound at the wavelengths used in your assay. If interference is observed, you may need to adjust your assay protocol or use a different detection method.
-
Issue 3: Observed preclinical liver toxicity.
-
Possible Cause: While this compound's development included overcoming preclinical liver toxicity challenges, this may still be a factor in your experiments.[1][2][12]
-
Troubleshooting Step: In animal models, it is crucial to include enhanced early monitoring of liver function.[12] This can involve regular measurement of liver enzymes (e.g., ALT, AST) in the blood. For in vitro studies with primary hepatocytes or liver cell lines, perform cytotoxicity assays (e.g., LDH release, MTS) at a range of concentrations and time points.
-
Quantitative Data Summary
| Assay Type | Inhibitor | Target | IC50 | Reference |
| Scintillation Proximity Assay (SPA) | HIF-2α-IN-8 | HIF-2α | 9 nM | |
| iScript Assay | HIF-2α-IN-8 | HIF-2α | 37 nM | |
| HRE Reporter Gene Assay (RGA) | HIF-2α-IN-8 | HIF-2α | 246 nM | |
| Scintillation Proximity Assay (SPA) | HIF-2α-IN-2 | HIF-2α | 16 nM | |
| Allosteric Inhibition Assay | HIF-2α-IN-3 | HIF-2α | 0.4 µM |
Note: The IC50 values provided are for other HIF-2α inhibitors and are included for comparative purposes as specific IC50 data for this compound was not available in the provided search results.
Experimental Protocols
Protocol 1: HIF-2α Reporter Gene Assay
This protocol is designed to measure the inhibitory activity of this compound on HIF-2α transcriptional activity in a cellular context.
-
Cell Seeding: Plate a renal cell carcinoma cell line with a VHL mutation (e.g., 786-O) in a 96-well plate at a pre-determined optimal density.
-
Transfection: Co-transfect the cells with a hypoxia-responsive element (HRE)-luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid for normalization.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours under normoxic or hypoxic conditions (e.g., 1% O2).
-
Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the HRE-driven Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits the HIF-2α signaling pathway.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. drughunter.com [drughunter.com]
- 3. static.emedevents.com [static.emedevents.com]
- 4. EFMC-ISMC 2024 Programme [efmc-ismc.org]
- 5. ldorganisation.com [ldorganisation.com]
- 6. efmc-ismc.org [efmc-ismc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drughunter.com [drughunter.com]
Validation & Comparative
A Comparative Guide to NVP-DFF332 and Other HIF-2α Inhibitors in Oncology
Introduction: The hypoxia-inducible factor-2α (HIF-2α) is a critical transcription factor implicated in the development and progression of several cancers, most notably clear cell renal cell carcinoma (ccRCC). In ccRCC, the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of HIF-2α, creating a state of "pseudohypoxia" that drives tumor growth, angiogenesis, and proliferation.[1][2] This has established HIF-2α as a key therapeutic target. NVP-DFF332 is a selective, orally administered small-molecule inhibitor of HIF-2α that has been evaluated in clinical trials.[3][4] This guide provides an objective comparison of this compound with other HIF-2α inhibitors, supported by preclinical and clinical data, to inform researchers and drug development professionals.
The HIF-2α Signaling Pathway and Mechanism of Inhibition
Under normal oxygen levels (normoxia), the VHL protein targets HIF-2α for degradation. However, in hypoxic conditions or when the VHL gene is mutated, HIF-2α stabilizes and translocates to the nucleus. There, it forms a heterodimer with HIF-1β (also known as the Aryl Hydrocarbon Receptor Nuclear Translocator, ARNT).[1][4][5] This complex binds to hypoxia response elements (HREs) on the DNA, initiating the transcription of target genes such as VEGF, PDGF, and CAIX, which are crucial for tumor angiogenesis and cell growth.[1][4] HIF-2α inhibitors are designed to bind to a specific pocket within the PAS-B domain of the HIF-2α subunit, which allosterically disrupts its ability to dimerize with HIF-1β, thereby blocking the transcriptional activation of downstream oncogenes.[1][6][7]
Caption: The HIF-2α signaling pathway in normoxia versus hypoxia and the mechanism of action for HIF-2α inhibitors.
Comparative Data of HIF-2α Inhibitors
The landscape of HIF-2α inhibitors is led by the FDA-approved drug Belzutifan, with several other candidates, including this compound, having been explored in clinical settings.
Table 1: Preclinical Potency of HIF-2α Inhibitors
This table summarizes the in vitro potency of this compound based on various biochemical and cell-based assays.
| Compound | Assay Type | IC₅₀ (nM) | Reference |
| This compound | HIF-2α SPA (Scintillation Proximity Assay) | 9 | [8] |
| HIF-2α iScript (Transcription Assay) | 37 | [8] | |
| HIF-2α HRE RGA (Reporter Gene Assay) | 246 | [8] |
Table 2: Clinical Efficacy and Safety Profile in Advanced ccRCC
This table compares the clinical outcomes of this compound and Belzutifan from their respective Phase 1 trials in patients with advanced clear cell renal cell carcinoma.
| Parameter | This compound (Phase 1) | Belzutifan (MK-6482) (Phase 1, LITESPARK-001) |
| Patient Population | Heavily pretreated advanced ccRCC | Heavily pretreated advanced ccRCC[5] |
| Number of Patients | 40 | 55[1][5] |
| Objective Response Rate (ORR) | 5.0% (2 partial responses)[9][10][11] | 25%[1][5] |
| Disease Control Rate (DCR) | 52.5% (19 stable disease)[9][11] | 80%[5][12][13] |
| Common Adverse Events | Treatment-related AEs (63%), Anemia (13%), Hypertension (one serious event)[10] | Anemia, Hypoxia-related symptoms[12][13] |
| Development Status | Discontinued (B1498344) for "business reasons" before optimal dose was identified[3][9] | FDA Approved[1][2][5] |
Other HIF-2α Inhibitors in Development:
-
Casdatifan (AB521): An oral inhibitor in early-phase clinical trials for ccRCC and other solid tumors.[2][3][6] Preclinical xenograft models showed a dose-dependent reduction in tumor size.[2]
-
BPI-452080: Currently in early-phase (Phase 1) clinical development for various solid tumors.[6]
-
PT2385: A first-in-class HIF-2α inhibitor that showed clinical efficacy but was succeeded by the more potent and pharmacologically favorable Belzutifan.[5][14]
Experimental Protocols and Workflow
The evaluation of HIF-2α inhibitors follows a standard drug development pipeline, from initial screening to in vivo preclinical and human clinical trials.
General Protocol: HIF-2α Hypoxia Response Element (HRE) Reporter Gene Assay
This cell-based assay is used to measure the ability of a compound to inhibit HIF-2α transcriptional activity.
-
Cell Line: A human cancer cell line (e.g., a VHL-deficient ccRCC line like 786-O) is stably transfected with a reporter plasmid. This plasmid contains a luciferase gene under the control of a promoter with multiple copies of the HRE.
-
Compound Treatment: Cells are seeded in microplates and treated with varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation: The cells are incubated under conditions that stabilize HIF-2α (e.g., hypoxia or normoxia in VHL-deficient cells) for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to HRE-driven transcription, is measured using a luminometer.
-
Data Analysis: The IC₅₀ value is calculated by plotting the luminescence signal against the compound concentration. This value represents the concentration at which the inhibitor reduces HIF-2α transcriptional activity by 50%.
General Protocol: ccRCC Xenograft Mouse Model
This in vivo model assesses the antitumor efficacy of a HIF-2α inhibitor.
-
Cell Implantation: VHL-deficient human ccRCC cells (e.g., A498) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Treatment Administration: Once tumors reach the target size, mice are randomized into vehicle control and treatment groups. The inhibitor (e.g., this compound) is administered orally at various doses and schedules (e.g., 30 mg/kg, daily for 21 days).[8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups relative to the control group.
Caption: A generalized workflow for the development of a HIF-2α inhibitor from preclinical to clinical stages.
Discussion and Conclusion
The development of HIF-2α inhibitors represents a significant advancement in targeted therapy, particularly for VHL-deficient ccRCC. This compound demonstrated a favorable safety profile and initial signs of antitumor activity in its Phase 1 trial.[9][10] Data showed a disease control rate of 52.5% in a heavily pretreated population, and the agent was well-tolerated with no dose-limiting toxicities observed.[9][10]
The comparison highlights the challenging nature of drug development, where promising preclinical data and early clinical safety do not always translate to continued development. For researchers, the story of this compound provides a compelling case study in the optimization of a clinical candidate, while the success of Belzutifan validates HIF-2α as a therapeutic target.[3] Future research will likely focus on combination strategies and overcoming potential resistance mechanisms to further enhance the efficacy of HIF-2α inhibition.[2][15]
References
- 1. onclive.com [onclive.com]
- 2. Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma | MDPI [mdpi.com]
- 3. drughunter.com [drughunter.com]
- 4. jkcvhl.com [jkcvhl.com]
- 5. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What HIF-2α inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetedonc.com [targetedonc.com]
- 10. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. Belzutifan (MK-6482): Biology and Clinical Development in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. actionkidneycancer.org [actionkidneycancer.org]
- 15. Novel cancer treatment paradigm targeting hypoxia-induced factor in conjunction with current therapies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
NVP-DFF332 in Belzutifan-Resistant Cancers: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the investigational HIF-2α inhibitor NVP-DFF332 and alternative therapeutic strategies for overcoming resistance to belzutifan (B610325), a cornerstone therapy in cancers such as clear cell renal cell carcinoma (ccRCC). This document is intended for researchers, scientists, and drug development professionals.
Understanding Belzutifan Resistance
Resistance to belzutifan is primarily associated with mutations in the HIF-2α subunit (encoded by the EPAS1 gene) and its binding partner, HIF-1β. Key mutations that have been identified to confer resistance include G323E and S304M in HIF-2α.[2][4] These mutations can interfere with the binding of belzutifan to HIF-2α, thereby preventing the drug from inhibiting its transcriptional activity.[2]
This compound: A Novel HIF-2α Inhibitor
This compound (also known as DFF332) is a potent and selective oral inhibitor of HIF-2α.[5][6] Although its development was discontinued (B1498344) for business reasons, preclinical and early clinical data have demonstrated its anti-tumor activity in ccRCC.[5][7]
Signaling Pathway of HIF-2α Inhibition
Efficacy of this compound in Preclinical and Clinical Models
While no studies have directly evaluated the efficacy of this compound in belzutifan-resistant models, its performance in belzutifan-sensitive contexts provides a baseline for its potential.
In Vitro Activity of this compound
| Assay | IC50 (nM) |
| HIF2α SPA | 9 |
| HIF2α iScript | 37 |
| HIF2α HRE RGA | 246 |
| Data from MedChemExpress.[6] |
Clinical Efficacy of this compound in Advanced ccRCC (Phase 1)
| Parameter | Value |
| Objective Response Rate (ORR) | |
| Partial Response (PR) | 5% (2/40 patients) |
| Disease Control Rate (DCR) | |
| Stable Disease (SD) | 47.5% (19/40 patients) |
| DCR (PR + SD) | 52.5% |
| Data from a phase 1, first-in-human trial (NCT04895748).[7][8] |
Alternative Strategy: Hsp70 Inhibition in Belzutifan-Resistant Models
A promising alternative approach to overcoming belzutifan resistance is the inhibition of Heat Shock Protein 70 (Hsp70), a molecular chaperone that plays a role in the stability of HIF-2α.[2]
Preclinical Efficacy of Hsp70 Inhibitor JG-98
Preclinical studies have shown that the Hsp70 inhibitor JG-98 can lead to the degradation of mutant HIF-2α, thereby overcoming belzutifan resistance in ccRCC cell lines.[2][4]
| Cell Line Models | Belzutifan Resistance Mutations | Effect of JG-98 |
| 786-0, A498, 769-P (VHL-null ccRCC) | HIF2α-S304M, HIF2α-G323E | Degradation of mutant-HIF2α |
| Data from a preclinical study presented at the 2023 American Urologic Association (AUA) Annual Meeting.[2][4] |
Experimental Protocols
In Vivo Xenograft Model for Hsp70 Inhibitor Efficacy
A general protocol for evaluating the in vivo efficacy of an Hsp70 inhibitor like JG-98 in a ccRCC xenograft model is as follows:
-
Cell Culture: Human ccRCC cells (e.g., 786-O) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Cultured ccRCC cells are harvested and implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. The Hsp70 inhibitor (e.g., JG-98) or vehicle is administered via a specified route and schedule.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumor volumes and weights are compared between the groups.
Conclusion
While direct comparative data for this compound in belzutifan-resistant models is not available, its mechanism of action as a HIF-2α inhibitor suggests it could have potential activity. However, the emergence of resistance mutations that affect inhibitor binding highlights the need for alternative strategies. The inhibition of Hsp70 presents a compelling approach to overcome belzutifan resistance by targeting the stability of the mutant HIF-2α protein. Further preclinical studies are warranted to directly compare the efficacy of next-generation HIF-2α inhibitors like this compound with Hsp70 inhibitors in belzutifan-resistant settings.
References
Head-to-Head Comparison: NVP-DFF332 vs. PT2385 in HIF-2α Inhibition
A Comprehensive Guide for Researchers and Drug Development Professionals
The transcription factor Hypoxia-Inducible Factor-2α (HIF-2α) has emerged as a critical oncogenic driver in clear cell renal cell carcinoma (ccRCC) and other malignancies, making it a key therapeutic target. This guide provides a detailed head-to-head comparison of two notable small molecule inhibitors of HIF-2α: NVP-DFF332 and PT2385. This objective analysis, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals in the field of oncology.
At a Glance: Key Differences
| Feature | This compound | PT2385 |
| Primary Target | HIF-2α | HIF-2α |
| Mechanism of Action | Allosteric inhibitor, disrupts HIF-2α/ARNT heterodimerization | Allosteric inhibitor, disrupts HIF-2α/ARNT heterodimerization |
| Development Status | Discontinued (for business reasons)[1] | First-in-class inhibitor, further development focused on second-generation compounds[2][3][4] |
| Selectivity | Selective for HIF-2α | Selective for HIF-2α over HIF-1α[5][6] |
In Vitro Potency
This compound and PT2385 have both demonstrated potent inhibition of HIF-2α in various in vitro assays. The following table summarizes their reported inhibitory concentrations.
| Assay | This compound (IC50) | PT2385 (Ki/EC50) |
| HIF-2α SPA | 9 nM[7] | - |
| HIF-2α iScript | 37 nM[7] | - |
| HIF-2α HRE RGA | 246 nM[7] | - |
| HIF-2α Luciferase | - | 27 nM (EC50)[8] |
| Binding Affinity (Ki) | - | <50 nM[9] |
Pharmacokinetics
Pharmacokinetic profiles are crucial for determining the clinical viability of a drug candidate. Below is a comparison of key pharmacokinetic parameters for this compound and PT2385.
| Parameter | This compound (Human) | PT2385 (Human) | PT2385 (Preclinical) |
| Administration | Oral[10] | Oral[5] | Oral[8] |
| Tmax (Median) | 1-2 hours[11] | 2 hours[6][12] | - |
| Half-life (t½) | ~85 days[11] | 17 hours[6][12] | 3.3 h (mouse, rat), 11 h (dog)[8] |
| Bioavailability | - | - | 110% (mouse), 40% (rat), 87% (dog)[8] |
Preclinical Efficacy
Both compounds have shown significant antitumor activity in preclinical models of ccRCC.
This compound:
-
Demonstrated dose-dependent antitumor activity and good tolerability in preclinical models of ccRCC.[11][13]
-
In a mouse model, oral administration of 30 mg/kg daily for 21 days resulted in tumor growth inhibition.[7]
PT2385:
-
Treatment of tumor-bearing mice with PT2385 led to dramatic tumor regressions.[14][15]
-
Showed superior efficacy compared to sunitinib (B231) in a ccRCC mouse model.[6]
-
Demonstrated efficacy in a patient-derived xenograft model from a tumor refractory to sunitinib and everolimus.[5]
Clinical Trial Data
Both this compound and PT2385 have been evaluated in Phase I clinical trials for the treatment of advanced ccRCC.
| Clinical Trial Outcome | This compound (Phase I) | PT2385 (Phase I) |
| Patient Population | Heavily pretreated advanced ccRCC[10] | Heavily pretreated advanced ccRCC[5][16] |
| Recommended Phase II Dose (RP2D) | Not established (study halted)[11] | 800 mg twice daily[5][12][16] |
| Safety and Tolerability | Favorable safety profile, with treatment-related adverse events in 63% of patients. Most common was anemia (13%). No hypoxia was observed.[10] | Well-tolerated. Most common adverse events were anemia, peripheral edema, and fatigue. No dose-limiting toxicities were observed.[5][16][17] |
| Clinical Activity | Disease control rate of 52.5% (2 partial responses, 19 stable disease) in 40 patients.[11][18] | 2% complete response, 12% partial response, and 52% stable disease in 51 patients.[5][16] |
Signaling Pathway and Mechanism of Action
Both this compound and PT2385 are allosteric inhibitors of HIF-2α. They function by binding to a pocket in the PAS-B domain of the HIF-2α protein, which prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption of the HIF-2α/ARNT complex is crucial as this complex is responsible for binding to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription. These target genes are involved in critical processes for tumor growth and survival, such as angiogenesis, cell proliferation, and metabolism.
Caption: Mechanism of HIF-2α inhibition by this compound and PT2385.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound and PT2385 are proprietary. However, based on published literature, the following methodologies are representative of the types of assays employed.
HIF-2α Dimerization Assay (e.g., Scintillation Proximity Assay - SPA)
This assay is designed to measure the ability of a compound to disrupt the interaction between HIF-2α and its binding partner, ARNT.
-
Protein Preparation: Recombinant, tagged HIF-2α and ARNT proteins are expressed and purified.
-
Assay Setup: One of the binding partners (e.g., HIF-2α) is captured onto SPA beads. The other partner (e.g., ARNT) is radiolabeled.
-
Compound Incubation: Test compounds (this compound or PT2385) at various concentrations are added to the mixture of SPA beads with captured HIF-2α and radiolabeled ARNT.
-
Signal Detection: If the radiolabeled ARNT binds to the HIF-2α on the SPA bead, it comes into close proximity, generating a light signal that is detected by a scintillation counter.
-
Data Analysis: Inhibitory compounds will disrupt the HIF-2α/ARNT interaction, leading to a decrease in the scintillation signal. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for a Scintillation Proximity Assay (SPA).
Cell-Based Hypoxia-Response Element (HRE) Reporter Gene Assay (RGA)
This assay measures the functional consequence of HIF-2α inhibition by quantifying the transcriptional activity of HIF-2α.
-
Cell Line: A suitable cell line (e.g., a human kidney cancer cell line with VHL mutation) is engineered to stably express a luciferase reporter gene under the control of an HRE-containing promoter.
-
Cell Culture and Treatment: The cells are cultured and treated with various concentrations of the test compound (this compound or PT2385).
-
Luciferase Assay: After an appropriate incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the transcriptional activity of HIF-2α, is measured using a luminometer.
-
Data Analysis: A decrease in luminescence in the presence of the compound indicates inhibition of the HIF-2α pathway. The IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice are subcutaneously injected with human ccRCC cells (e.g., 786-O) to establish tumors.
-
Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (this compound or PT2385) orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as immunohistochemistry for biomarkers, may be performed.
-
Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated group versus the control group.
Conclusion
Both this compound and PT2385 are potent and selective inhibitors of HIF-2α that have demonstrated significant preclinical and early clinical activity in ccRCC. PT2385, as a first-in-class inhibitor, has provided crucial validation for targeting HIF-2α. While the clinical development of this compound was halted for non-scientific reasons, the available data suggest it is also a highly active compound with a notably long half-life. The insights gained from the development of both molecules have paved the way for second-generation HIF-2α inhibitors that are now advancing in clinical trials. This comparative guide provides a valuable resource for researchers working on the next wave of therapies targeting the HIF pathway.
References
- 1. drughunter.com [drughunter.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Activity of a first‑in‑class oral HIF2‑alpha inhibitor, PT2385, in patients with first recurrence of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. ascopubs.org [ascopubs.org]
- 13. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. urotoday.com [urotoday.com]
- 16. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. actionkidneycancer.org [actionkidneycancer.org]
- 18. urotoday.com [urotoday.com]
A Head-to-Head Comparison: Pharmacological Inhibition of HIF-2α with NVP-DFF332 versus Genetic Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological and genetic approaches to target validation and therapeutic development is critical. This guide provides an objective comparison of the effects of the selective HIF-2α inhibitor, NVP-DFF332, and genetic knockdown of HIF-2α, supported by experimental data.
Hypoxia-inducible factor 2α (HIF-2α) is a key transcription factor implicated in the progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC), where it drives tumor growth and angiogenesis.[1] Both small molecule inhibitors and genetic tools are employed to investigate and therapeutically target this critical oncoprotein. This guide delves into a comparative analysis of this compound, a potent and selective oral inhibitor of HIF-2α, and genetic knockdown approaches, primarily RNA interference (RNAi), to elucidate their respective impacts on HIF-2α signaling and cellular phenotypes.
Mechanism of Action: A Tale of Two Approaches
This compound, also known as HIF-2α-IN-8, is a small molecule that allosterically binds to a pocket in the PAS-B domain of the HIF-2α protein.[1] This binding event disrupts the heterodimerization of HIF-2α with its partner, HIF-1β (also known as ARNT), a crucial step for the formation of a functional transcriptional complex.[1] By preventing this protein-protein interaction, this compound effectively blocks the transcription of HIF-2α target genes.
In contrast, genetic knockdown of HIF-2α, typically achieved through the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), targets the HIF-2α messenger RNA (mRNA) for degradation.[2] This process, known as RNA interference, prevents the translation of the HIF-2α protein, thereby reducing its overall cellular levels.[2]
Quantitative Comparison of Effects
While direct comparative studies between this compound and genetic knockdown are limited in publicly available literature, we can synthesize data from studies on this compound and other highly similar HIF-2α inhibitors, alongside data from HIF-2α knockdown experiments, to provide a comparative overview.
| Parameter | This compound & Similar HIF-2α Inhibitors | Genetic Knockdown (siRNA/shRNA) |
| Target | HIF-2α protein (prevents dimerization) | HIF-2α mRNA (induces degradation) |
| Potency (IC50) | This compound: 9 nM (SPA), 37 nM (iScript), 246 nM (HRE RGA)[3] | Not applicable (concentration-dependent knockdown efficiency) |
| Effect on HIF-2α Protein Levels | Indirectly leads to reduced activity; may not significantly decrease total protein levels | Directly reduces total protein levels |
| Effect on Downstream Target Genes | Dose-dependent inhibition of target genes like VEGF, CCND1, PAI1, GLUT1, and CXCR4.[4] A trend towards decreased HIF-2α expression was observed in patients treated with DFF332.[5] | Significant reduction in the expression of HIF-2α target genes.[6] |
| In Vitro Proliferation | Minimal effect on the proliferation of ccRCC cell lines like 786-O and A498 in 2D culture.[4] | Generally does not affect cell proliferation in vitro.[4] |
| In Vivo Tumor Growth | This compound (30 mg/kg, p.o.) inhibited tumor growth in mice.[3] Other HIF-2α inhibitors have shown significant tumor growth inhibition in xenograft models.[4] | Stable shRNA expression against HIF-2α can lead to tumor regression in mice.[6] |
| Cell Invasion | Can reduce in vitro cell invasion. | Significantly inhibits cell migration and invasion.[2] |
Experimental Protocols
Pharmacological Inhibition with this compound (In Vivo)
A representative in vivo protocol for evaluating a HIF-2α inhibitor like this compound would involve the following steps:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic xenografts of a human ccRCC cell line known to be dependent on HIF-2α (e.g., 786-O, A498).
-
Drug Formulation and Administration: this compound is an orally bioavailable compound.[3] It would be formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage at a predetermined dose (e.g., 30 mg/kg).[3]
-
Treatment Schedule: Administer the compound daily for a specified period, for instance, 21 consecutive days.[3]
-
Tumor Measurement: Monitor tumor volume regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue and plasma. Analyze tumor lysates for the expression of HIF-2α target genes (e.g., via qRT-PCR or Western blot) and plasma for biomarkers like erythropoietin (EPO), a known HIF-2α target.[5]
Genetic Knockdown of HIF-2α using siRNA (In Vitro)
A standard protocol for transiently knocking down HIF-2α in a cell culture model is as follows:
-
Cell Seeding: Plate the target cells (e.g., human ccRCC cells) in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute the HIF-2α-targeting siRNA and a non-targeting control siRNA in an appropriate serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Phenotypic Assays: Following confirmation of knockdown, perform downstream functional assays such as proliferation, migration, or invasion assays.
Concluding Remarks
Both pharmacological inhibition with this compound and genetic knockdown of HIF-2α represent powerful tools for dissecting the role of this transcription factor in cancer biology. While both approaches effectively abrogate HIF-2α-mediated signaling, they do so through distinct mechanisms that can lead to subtle but important differences in experimental outcomes.
This compound offers the advantage of temporal control and dose-dependent inhibition, mimicking a therapeutic intervention. It is also orally bioavailable, making it suitable for in vivo studies.[3] However, the potential for off-target effects, though minimized with highly selective compounds, must always be considered.
Genetic knockdown, on the other hand, provides a high degree of specificity for the target mRNA, leading to a direct reduction in protein levels. This can be particularly useful for validating the on-target effects of a small molecule inhibitor. However, the efficiency of knockdown can vary, and potential off-target effects of the siRNA or shRNA sequences need to be carefully controlled for.
References
- 1. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of hypoxia inducible factor-2α inhibits cell invasion via the downregulation of MMP-2 expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Nvp-dff332 and Standard of Care in Clear Cell Renal Cell Carcinoma (ccRCC) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the investigational HIF-2α inhibitor, Nvp-dff332, and the established standard of care for clear cell renal cell carcinoma (ccRCC), with a focus on preclinical and early clinical data. Due to the limited public availability of detailed preclinical studies for this compound, this comparison leverages its preliminary clinical trial results against representative preclinical data for a standard of care agent, the tyrosine kinase inhibitor (TKI) Sunitinib.
Mechanism of Action: Targeting Key Pathways in ccRCC
Clear cell renal cell carcinoma is frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This leads to the stabilization and accumulation of Hypoxia-Inducible Factor 2α (HIF-2α), a key transcription factor that drives the expression of genes involved in tumor growth, proliferation, and angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF).[1] this compound and standard of care agents like Sunitinib target different nodes in this critical pathway.
This compound is a novel, orally administered small molecule that allosterically inhibits HIF-2α, preventing its transcriptional activity.[1] This upstream intervention aims to block the cascade of oncogenic signaling at its source.
Standard of care treatments, such as the multi-tyrosine kinase inhibitor Sunitinib, act downstream by targeting VEGF receptors (VEGFRs) and other receptors on the surface of endothelial cells, thereby inhibiting angiogenesis.
Efficacy Data: A Comparative Summary
While direct head-to-head preclinical data is not publicly available, we can compare the early clinical findings for this compound with representative preclinical data for Sunitinib. It is important to note that this compound has shown dose-dependent antitumor efficacy in preclinical ccRCC models, though specific quantitative results from these studies are not detailed in the available literature.[1][2][3]
Table 1: this compound Efficacy in a Phase 1 Clinical Trial
| Parameter | Value |
| Study Population | 40 patients with advanced ccRCC |
| Treatment | This compound monotherapy (various doses) |
| Objective Response Rate (ORR) | 5% (2 patients with partial response)[2][3][4] |
| Disease Control Rate (DCR) | 52.5% (19 patients with stable disease)[2][4] |
| Median Duration of Exposure | 17.9 weeks[2] |
Table 2: Representative Preclinical Efficacy of Sunitinib in a ccRCC Xenograft Model
| Parameter | Value |
| Model | 786-O human ccRCC cell-derived xenograft in mice[5][6] |
| Treatment | Sunitinib (e.g., 40 mg/kg daily) |
| Tumor Growth Inhibition | Significant inhibition of tumor growth compared to vehicle control[7][8] |
| Mechanism | Primarily anti-angiogenic effect[9] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are the clinical trial design for this compound and a representative preclinical protocol for Sunitinib.
This compound: Phase 1 Clinical Trial Protocol (NCT04895748)
This was a first-in-human, open-label, multicenter, dose-escalation study of this compound monotherapy in patients with advanced ccRCC who had progressed on prior therapies.[2]
-
Patient Population: Adults with unresectable, locally advanced, or metastatic ccRCC with disease progression following standard of care therapy, including a PD-1/PD-L1 checkpoint inhibitor and a VEGF-targeted therapy.[2]
-
Dose Escalation: Patients received this compound orally at doses ranging from 50 mg weekly to 150 mg daily in 28-day cycles.[10][11]
-
Primary Objective: To assess the safety and tolerability of this compound.[2]
-
Secondary Objectives: To evaluate anti-tumor activity (per RECIST v1.1) and pharmacokinetics.[2]
Sunitinib: Representative Preclinical Xenograft Study Protocol
This protocol is based on common methodologies used in preclinical ccRCC research.[6][7]
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneous injection of a human ccRCC cell line (e.g., 786-O).[6]
-
Treatment Groups: Mice are randomized into a vehicle control group and a Sunitinib treatment group once tumors reach a specified volume.
-
Dosing Regimen: Sunitinib is administered orally (e.g., by gavage) at a dose such as 40 mg/kg/day.[7][8]
-
Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
Statistical Analysis: Tumor growth curves are analyzed to determine the statistical significance of tumor growth inhibition by Sunitinib compared to the control.
Conclusion
This compound represents a novel therapeutic approach for ccRCC by targeting the upstream driver of the disease, HIF-2α. Early clinical data demonstrate a tolerable safety profile and modest anti-tumor activity in a heavily pretreated patient population.[11] The standard of care, exemplified by Sunitinib, has well-established preclinical and clinical efficacy, primarily through the downstream inhibition of angiogenesis.
The full potential of this compound, potentially in combination with other therapies, will be elucidated in ongoing and future clinical trials.[12] Further investigation is needed to identify an optimal dose and to fully assess its efficacy and safety.[11] Direct comparative studies, both preclinical and clinical, will be essential to definitively position this compound within the treatment landscape for ccRCC.
References
- 1. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel cancer treatment paradigm targeting hypoxia-induced factor in conjunction with current therapies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
NVP-DFF332: A Comparative Analysis of a Novel HIF-2α Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NVP-DFF332's potency against other prominent Hypoxia-Inducible Factor (HIF) inhibitors. The following sections detail quantitative comparisons, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Hypoxia-Inducible Factors (HIFs) are critical transcription factors in cellular adaptation to low oxygen environments, and their dysregulation is a key driver in various pathologies, including cancer. This compound is a selective oral inhibitor of HIF-2α, a specific isoform of the HIF family.[1] This guide benchmarks NVP-DFF322's performance against other HIF inhibitors, providing a comprehensive resource for evaluating its potential in research and drug development.
Quantitative Potency Comparison of HIF-2α Inhibitors
The following table summarizes the inhibitory potency of this compound and other notable HIF-2α inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant), are derived from various biochemical and cellular assays. It is crucial to consider the specific assay conditions when comparing these values, as they can influence the apparent potency.
| Compound | Target | Assay Type | IC50 / Kd (nM) | Source |
| This compound | HIF-2α | In vitro models | Nanomolar concentrations | [2] |
| Belzutifan (PT2977/MK-6482) | HIF-2α | TR-FRET | IC50: 17 | [1] |
| HIF-2α PAS-B | ITC | Kd: 16 ± 4.7 | [1] | |
| HIF-2α | SPA | IC50: 9 | [3] | |
| PT2385 | HIF-2α PAS-B | ITC | Kd: 10 ± 4.9 | [1] |
| HIF-2α | Luciferase Assay | EC50: 27 | [4] | |
| HIF-2α PAS-B | MST | Kd: 667 | [4] | |
| PT2399 | HIF-2α | - | - | [5] |
| Casdatifan (AB521) | HIF-2α | - | - | [1] |
Note: The potency of inhibitors can vary significantly based on the experimental setup. Biochemical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Isothermal Titration Calorimetry (ITC), measure the direct interaction between the inhibitor and the target protein. In contrast, cellular assays, like luciferase reporter assays, assess the inhibitor's effect within a biological system, which can be influenced by factors like cell permeability and metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the potency of HIF inhibitors.
HIF-2α Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantifies the ability of an inhibitor to disrupt the protein-protein interaction between HIF-2α and its dimerization partner, ARNT.
Objective: To measure the inhibitory effect of a compound on the HIF-2α/ARNT heterodimerization.
Methodology:
-
Protein Preparation: Recombinant HIF-2α and ARNT proteins (typically the PAS-B domains) are expressed with distinct epitope tags (e.g., His-tag and GST-tag).
-
Reagent Incubation: The tagged proteins are incubated in a microplate well with a specific TR-FRET donor (e.g., a terbium-labeled anti-His antibody) and an acceptor (e.g., a fluorescently labeled anti-GST antibody) in the presence of varying concentrations of the test compound.
-
Signal Detection: The plate is read on a TR-FRET-compatible plate reader. The donor fluorophore is excited, and if the HIF-2α/ARNT interaction is intact, the donor and acceptor are in close proximity, leading to fluorescence resonance energy transfer and a signal from the acceptor.
-
Data Analysis: A decrease in the FRET signal in the presence of the compound indicates inhibition of the HIF-2α/ARNT interaction. IC50 values are determined by plotting the FRET signal against the compound concentration and fitting the data to a dose-response curve.[4]
HIF-2α Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of HIF-2α inhibition by quantifying the expression of a reporter gene under the control of HIF-2α.
Objective: To determine the ability of a compound to inhibit HIF-2α transcriptional activity in a cellular environment.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., 786-O, which has constitutively active HIF-2α) is cultured and transfected with a reporter plasmid containing a luciferase gene downstream of a hypoxia-responsive element (HRE).
-
Compound Treatment: The transfected cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase protein expressed, is measured using a luminometer.
-
Data Analysis: A dose-dependent decrease in luciferase activity indicates that the compound is inhibiting HIF-2α-mediated transcription. EC50 values are calculated from the dose-response curve.[4]
Visualizing the HIF Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the HIF signaling pathway and a typical experimental workflow for screening HIF inhibitors.
Caption: The HIF signaling pathway under normoxic and hypoxic conditions, and the point of intervention for HIF-2α inhibitors.
Caption: A generalized experimental workflow for the screening and development of HIF inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the specificity of Nvp-dff332 against other HIF isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of Nvp-dff332, a potent and orally active inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α). By summarizing key experimental data and outlining the methodologies used, this document serves as a valuable resource for researchers investigating HIF pathway modulation and professionals involved in anticancer drug development.
This compound, also known as HIF-2α-IN-8, has emerged as a selective inhibitor of HIF-2α, a key transcription factor implicated in the progression of various cancers, most notably clear cell renal cell carcinoma (ccRCC).[1] Its mechanism of action involves the allosteric inhibition of HIF-2α, preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), a crucial step for its transcriptional activity. This targeted approach aims to suppress the expression of downstream genes that promote tumor growth, angiogenesis, and metastasis.
Comparative Activity of this compound
The potency of this compound against HIF-2α has been quantified in several key assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear indication of its efficacy.
| Assay Type | Target | IC50 (nM) |
| Scintillation Proximity Assay (SPA) | HIF-2α | 9 |
| iScript Assay | HIF-2α | 37 |
| HRE Reporter Gene Assay (RGA) | HIF-2α | 246 |
While this compound is characterized as a selective HIF-2α inhibitor, specific quantitative data (IC50 values) from direct comparative studies against other HIF isoforms, namely HIF-1α and HIF-3α, are not widely available in the public domain. The existing literature emphasizes its selectivity for HIF-2α, suggesting significantly lower or negligible activity against other isoforms at therapeutic concentrations. This selectivity is a critical attribute, as HIF-1α and HIF-2α can have non-overlapping and sometimes opposing roles in tumor biology.
Visualizing the Mechanism of Action
To better understand the context of this compound's activity, the following diagrams illustrate the HIF signaling pathway and the experimental workflow for assessing inhibitor specificity.
Caption: HIF signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the specificity of HIF inhibitors like this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound's specificity.
Scintillation Proximity Assay (SPA)
This biochemical assay is designed to measure the binding affinity of an inhibitor to its target protein.
-
Principle: The assay measures the interaction between two molecules, in this case, this compound and HIF-2α, without the need to separate bound from unbound ligand. A radiolabeled ligand is used, and when it binds to a target molecule coated onto a scintillant-impregnated bead, the emitted radiation excites the scintillant, producing light that is detected.
-
Protocol Outline:
-
Bead Preparation: Streptavidin-coated SPA beads are incubated with a biotinylated HIF-2α protein to allow for binding.
-
Reaction Mixture: The HIF-2α-coated beads are incubated with a radiolabeled tracer known to bind to HIF-2α and varying concentrations of this compound in a microplate.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Detection: The plate is read in a microplate scintillation counter. The amount of light emitted is proportional to the amount of radiolabeled tracer bound to the HIF-2α on the beads.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.
-
iScript Assay
The specific details of the "iScript Assay" as referenced for this compound are not extensively detailed in publicly available literature. However, based on the name, it is likely a proprietary or specifically adapted assay, possibly related to reverse transcription (as "iScript" is a common branding for reverse transcriptase reagents). It would likely measure the downstream effects of HIF-2α inhibition on gene expression.
Hypoxia Response Element (HRE) Reporter Gene Assay (RGA)
This is a cell-based assay used to measure the transcriptional activity of HIFs.
-
Principle: Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE). When HIFs are active, they bind to the HRE and drive the expression of the reporter gene, which produces a measurable signal.
-
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or a relevant cancer cell line) is cultured and transfected with a plasmid containing the HRE-reporter gene construct. A constitutively expressed control reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency and cell viability.
-
Hypoxic Induction: The transfected cells are then exposed to hypoxic conditions (e.g., 1% O2) or treated with a hypoxia-mimetic agent (e.g., cobalt chloride) to stabilize and activate HIFs.
-
Inhibitor Treatment: Concurrently with hypoxic induction, the cells are treated with a range of concentrations of this compound.
-
Cell Lysis and Reporter Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter signal is normalized to the control reporter signal. The percentage of inhibition of HIF-dependent transcription is then plotted against the this compound concentration to determine the IC50 value.
-
References
A Comparative Analysis of the Pharmacokinetic Properties of Nvp-dff332
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic properties of Nvp-dff332, a selective oral hypoxia-inducible factor-2α (HIF-2α) inhibitor, against other notable HIF-2α inhibitors: belzutifan (B610325), PT2385, and casdatifan. This objective comparison is supported by experimental data from clinical trials to aid researchers and drug development professionals in their understanding of these compounds.
Executive Summary
This compound distinguishes itself with an exceptionally long effective half-life, suggesting the potential for less frequent dosing. However, publicly available data on its clearance and volume of distribution are limited. In contrast, belzutifan has well-characterized pharmacokinetics from a comprehensive population analysis. PT2385, an earlier HIF-2α inhibitor, and casdatifan, a more recent entrant, also show distinct pharmacokinetic profiles. This guide will delve into the available data for each of these compounds, offering a side-by-side comparison to inform future research and development.
Data Presentation: Comparative Pharmacokinetics of HIF-2α Inhibitors
The following table summarizes the key pharmacokinetic parameters of this compound and its comparators. Data is primarily derived from Phase 1 clinical trials in patients with advanced solid tumors, including clear cell renal cell carcinoma (ccRCC), and in healthy volunteers for casdatifan.
| Parameter | This compound (DFF332) | Belzutifan (MK-6482/PT2977) | PT2385 | Casdatifan (AB521) |
| Mechanism of Action | Selective oral HIF-2α inhibitor | Selective oral HIF-2α inhibitor | Selective oral HIF-2α inhibitor | Selective oral HIF-2α inhibitor |
| Time to Maximum Concentration (Tmax) | ~1-2 hours[1] | Not explicitly stated in abstracts | ~2 hours | 1-4 hours[2] |
| Effective Half-life (t½) | ~85 days[1] | ~12.4 hours[3][4] | ~17 hours | ~18-24 hours[5] |
| Apparent Clearance (CL/F) | Not reported | ~7.3 L/h[3][4] | Not reported | ~30% renal clearance |
| Apparent Volume of Distribution (Vd/F) | Not reported | ~130 L[3][4] | Not reported | Not reported |
| Dose Proportionality | Nearly dose-proportional exposure[1] | Dose-proportional | Exposure increased with dose up to 800 mg | Dose-proportional exposure[6] |
| Clinical Trial (Phase 1) | NCT04895748[7] | NCT02974738[8] | NCT02293980[5][9] | NCT05117554 (Healthy Volunteers)[2][10] |
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained from Phase 1, open-label, dose-escalation studies involving patients with advanced solid tumors, particularly ccRCC, or healthy volunteers. The general methodologies employed in these key experiments are detailed below.
Pharmacokinetic Sampling and Analysis in a Typical Phase 1 Dose-Escalation Study
A representative experimental protocol for determining the pharmacokinetic profiles of orally administered HIF-2α inhibitors is as follows:
-
Patient Population: Patients with advanced solid tumors, often with a focus on ccRCC, who have progressed on prior therapies. Key inclusion criteria typically include measurable disease and adequate organ function.
-
Study Design: A 3+3 dose-escalation design is commonly used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Patients are enrolled in sequential cohorts and receive escalating doses of the investigational drug.
-
Dosing Regimen: The drug is administered orally, typically once or twice daily, in continuous cycles (e.g., 28-day cycles).
-
Pharmacokinetic Blood Sampling: Blood samples for pharmacokinetic analysis are collected at predetermined time points. A typical schedule on Day 1 and at steady state (e.g., Day 15 of Cycle 1) would include:
-
Pre-dose (0 hours)
-
Post-dose at multiple intervals, such as 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
-
Bioanalytical Method: Plasma concentrations of the drug and its potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity for the analyte in a biological matrix.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Tmax, Cmax, AUC (Area Under the Curve), t½, CL/F, and Vd/F.
Mandatory Visualization
HIF-2α Signaling Pathway and Inhibition
Caption: Mechanism of action of HIF-2α inhibitors in the context of the hypoxia signaling pathway.
Experimental Workflow for a Phase 1 Pharmacokinetic Study
Caption: A typical experimental workflow for a Phase 1 clinical trial to determine pharmacokinetic parameters.
References
- 1. urotoday.com [urotoday.com]
- 2. Pharmacokinetics, pharmacodynamics and safety of casdatifan, a novel hypoxia‐inducible factor‐2α inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic analyses for belzutifan to inform dosing considerations and labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic analyses for belzutifan to inform dosing considerations and labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Nvp-dff332
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals handling Nvp-dff332, a potent, orally active HIF2α inhibitor with antitumor properties. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment.
This compound is a compound intended for research use only.[1][2] Due to its nature as a potent inhibitor with antitumor activity, it should be handled with the same precautions as other hazardous drugs or cytostatic agents to prevent exposure.[3] Even minimal contact with such substances can pose health risks.[3]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. This is based on general guidelines for handling potent compounds and hazardous drugs.[3][4][5]
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves (meeting ASTM D6978 standard) | Prevents skin contact with the compound.[4][5] Double gloving is recommended. |
| Gown | Disposable, impermeable, long-sleeved gown with a closed front and knit cuffs | Protects skin and personal clothing from contamination.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye exposure from splashes or aerosols.[5] |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Recommended when handling the powder form outside of a containment system to prevent inhalation.[5] |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the spread of contamination outside of the designated handling area.[4] |
| Hair Cover | Disposable bouffant cap or hair net | Contains hair to prevent contamination of the work area and the compound.[4] |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear chemotherapy-tested gloves when unpacking.[4]
-
Verify the container is sealed and labeled correctly.
-
Store the compound in a secure, clearly labeled, and well-ventilated area according to the manufacturer's recommendations. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[1]
2. Preparation and Handling:
-
All handling of this compound, especially the powdered form, should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to minimize aerosol generation.[5]
-
Before starting, ensure the work area is clean and decontaminated.
-
Don all required PPE as listed in the table above.
-
When preparing solutions, work carefully to avoid splashes and aerosol formation.[3]
-
Use dedicated equipment (e.g., spatulas, weighing paper, tubes) for handling this compound.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
The area should be isolated to prevent the spread of contamination.
-
Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.
-
Use a spill kit specifically designed for hazardous drugs.
-
Absorb liquids with appropriate absorbent materials and treat all contaminated materials as hazardous waste.
4. Disposal Plan:
-
All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and weighing paper, are considered hazardous waste.
-
Dispose of all contaminated materials in clearly labeled, sealed hazardous waste containers.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow: Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
